Sulfacetamide Sodium
Descripción
This compound is the sodium salt form of sulfacetamide, a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and is indicated for acne and inflammation.
See also: Sulfacetamide (has active moiety); Prednisolone acetate; this compound (component of); Fluorometholone; this compound (component of) ... View More ...
Propiedades
IUPAC Name |
sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211129 | |
| Record name | Sulfacetamide sodium [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6209-17-2, 127-56-0 | |
| Record name | Sulfacetamide sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfacetamide sodium [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfacetamide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfacetamide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACETAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRT660KJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfacetamide Sodium: A Deep Dive into its Mechanism of Action on Dihydropteroate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium, a member of the sulfonamide class of antibiotics, has been a stalwart in the fight against bacterial infections for decades. Its efficacy lies in its targeted disruption of a crucial metabolic pathway in bacteria: the synthesis of folic acid. This technical guide provides an in-depth exploration of the molecular mechanism by which sulfacetamide sodium inhibits dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. We will delve into the quantitative kinetics of this inhibition, detail the experimental protocols used to elucidate this mechanism, and explore the genetic basis of bacterial resistance.
The Folate Biosynthesis Pathway: A Prime Antibacterial Target
Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment. They must synthesize it de novo through a series of enzymatic reactions. Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. Consequently, the folate biosynthesis pathway represents an ideal target for selective antibacterial chemotherapy.
The central enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step, and its inhibition effectively halts the production of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.
Caption: Bacterial Folate Biosynthesis Pathway and Inhibition by this compound.
Mechanism of Action: Competitive Inhibition
This compound exerts its antibacterial effect through competitive inhibition of dihydropteroate synthase. Its molecular structure closely mimics that of the enzyme's natural substrate, PABA. This structural analogy allows this compound to bind to the active site of DHPS, thereby preventing the binding of PABA and halting the synthesis of dihydropteroate. This mode of action is highly selective for bacteria, as mammalian cells do not synthesize their own folate and therefore lack the DHPS enzyme.
The binding of sulfacetamide to the DHPS active site is a reversible process. The degree of inhibition is dependent on the relative concentrations of sulfacetamide and PABA. An increase in the concentration of PABA can overcome the inhibitory effect of sulfacetamide, a classic characteristic of competitive inhibition.
Caption: Competitive Inhibition of DHPS by this compound.
Quantitative Data: Inhibition Kinetics
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Sulfacetamide | Arabidopsis thaliana DHPS | 9.5 | Not Reported | |
| Sulfacetamide | Not Specified | 9.6 | Not Reported | N/A |
| Sulfanilamide | Arabidopsis thaliana DHPS | 18.6 | Not Reported | N/A |
| Sulfadiazine | Arabidopsis thaliana DHPS | 4.2 | Not Reported | N/A |
Experimental Protocols: DHPS Inhibition Assay
The inhibitory activity of this compound on DHPS can be determined using a continuous spectrophotometric assay. This method couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHPS from the bacterial species of interest
-
Recombinant DHFR (coupling enzyme)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
Prepare a reaction mixture containing DHPS, DHFR, and NADPH in the assay buffer.
-
Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.
-
-
Assay Execution:
-
Add a fixed volume of the this compound dilutions (or buffer for the control) to the wells of the microplate.
-
Add the reaction mixture to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental Workflow for DHPS Inhibition Assay.
Resistance Mechanisms
The clinical utility of sulfonamides, including this compound, has been challenged by the emergence of bacterial resistance. The primary mechanism of resistance is the acquisition of mutations in the folP gene, which encodes for DHPS. These mutations typically occur in the active site of the enzyme, leading to a decreased binding affinity for sulfonamides while maintaining a sufficient affinity for the natural substrate, PABA.
Commonly observed resistance mutations have been identified in various bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria meningitidis. These mutations often involve amino acid substitutions in flexible loops that form the PABA-binding pocket. For example, in S. aureus, mutations at positions such as Phe17, Ser18, and Thr51 have been shown to confer resistance to sulfonamides.
A second mechanism of resistance involves the horizontal gene transfer of alternative sul genes. These genes encode for highly resistant variants of DHPS that are not effectively inhibited by sulfonamides.
Conclusion
This compound remains a valuable therapeutic agent due to its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase. Its ability to selectively target a crucial bacterial metabolic pathway underscores the principles of effective antimicrobial drug design. A thorough understanding of its interaction with DHPS, the kinetics of this inhibition, and the molecular basis of resistance is essential for the continued development of novel antimicrobial strategies to combat the ever-evolving challenge of bacterial infections. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this critical endeavor.
An In-depth Technical Guide to the Chemical Properties and Structure of Sulfacetamide Sodium for Research Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of sulfacetamide (B1682645) sodium. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways.
Chemical and Physical Properties
Sulfacetamide sodium is a sulfonamide antibiotic widely used in pharmaceutical formulations, particularly for ophthalmic and topical applications.[1][2] It exists in both anhydrous and monohydrate forms.[1][3] The compound is a white or yellowish-white crystalline powder.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₈H₉N₂NaO₃S (Anhydrous)[3] C₈H₁₁N₂NaO₄S (Monohydrate)[1] | The monohydrate is the more common form.[1] |
| Molecular Weight | 236.23 g/mol (Anhydrous)[3][6] 254.24 g/mol (Monohydrate)[1] | |
| Melting Point | 182-184 °C (for Sulfacetamide)[7] ~257 °C (for Sodium Salt)[8][9] | The free acid (sulfacetamide) has a lower melting point. The sodium salt's melting point can vary. |
| Solubility | Water: Freely soluble[4][10] Ethanol: Slightly soluble[10] Ether: Practically insoluble[10] Chloroform: Insoluble[4][11] Acetone: Slightly soluble[12] DMSO: ~15-19 mg/mL[13][14] DMF: ~20 mg/mL[13] PBS (pH 7.2): ~5 mg/mL[13] | High water solubility is crucial for its use in ophthalmic solutions.[4] |
| pKa | pKa₁ (amino group): 1.8[15] pKa₂ (sulfonamide group): 5.4[15] | The sulfonamide group's pKa is physiologically relevant. |
| UV-Vis λmax | ~258 nm in water[16][17] 271 nm in 0.1M HCl[15] 256 nm in 0.1M NaOH[15] | The absorption maximum varies with the solvent and pH. |
Molecular Structure
The chemical structure of this compound consists of a sulfanilamide (B372717) core acylated on the sulfonamide nitrogen. The IUPAC name is sodium;acetyl-(4-aminophenyl)sulfonylazanide.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][18] It mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria.[18][19] By binding to the active site of DHPS, this compound blocks the conversion of PABA to dihydropteroate, a precursor to folic acid.[18] This disruption of the folic acid pathway inhibits the synthesis of nucleotides, which are essential for DNA replication and bacterial proliferation.[18][20] As humans obtain folic acid from their diet, this pathway is absent in human cells, leading to the selective antibacterial action of sulfonamides.[20]
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound via Ultrasonic Irradiation
This method offers an eco-friendly and time-efficient alternative to traditional reflux methods.[21][22]
Methodology:
-
Prepare a solution of 0.1 mol of sulfanilamide (17.2 g) in an aqueous sodium hydroxide (B78521) solution (20% w/w, 14 ml).[22]
-
Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes to facilitate dissolution.[22]
-
Simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (B1165640) (18 ml) to the reaction mixture under continuous ultrasonic irradiation.[22]
-
Continue irradiation for an additional 25 minutes.[22]
-
Finally, add a further 24 ml of 30% aqueous NaOH solution and continue ultrasonic irradiation until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approximately 5 minutes).[22]
-
Pour the reaction mixture over crushed ice and acidify with hydrochloric acid (HCl) to a pH of 8.0.[22]
-
The resulting this compound can be filtered, and the filtrate evaporated to the point of crystallization.[22]
References
- 1. This compound | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Sodium Sulfacetamide | C8H9N2NaO3S | CID 4022878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 6209-17-2 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 127-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound Raw Material, API Sodium Sulfacetamide CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. This compound | CAS#:6209-17-2 | Chemsrc [chemsrc.com]
- 12. This compound CAS#: 127-56-0 [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Sulfacetamide [drugfuture.com]
- 16. [PDF] Direct Determination of this compound by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Sodium Sulfacetamide: Package Insert / Prescribing Info [drugs.com]
- 20. What is this compound used for? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of Sulfacetamide Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of sulfacetamide (B1682645) sodium, a widely used sulfonamide antibiotic. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable data and methodologies for researchers and professionals in the field of drug development and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of sulfacetamide sodium, relying on its absorption of ultraviolet light by chromophoric groups within the molecule.
Data Presentation: UV-Vis Absorption Properties
| Parameter | Value | Conditions |
| λmax | ~258 nm | In distilled water[1][2] |
| λmax | 271 nm | In acetate (B1210297) buffer (pH 4.0)[2] |
| Molar Absorptivity (ε) | ~14,900 L·mol⁻¹·cm⁻¹ | At 258 nm in distilled water[1][2] |
| Linearity Range | 0.55 - 25.4 µg/mL | In distilled water[1][2] |
Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy
This protocol outlines the steps for the quantitative determination of this compound in a pure form.
1. Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-160) should be used.[3]
-
Matched 1-cm quartz cells are required for accurate measurements.[3]
2. Reagents and Solutions:
-
Solvent: Distilled water or an appropriate buffer solution (e.g., 0.2 M acetate buffer for pH 4.0).
-
Standard Stock Solution (e.g., 100 ppm): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the sample (e.g., 1-25 µg/mL).
3. Measurement Procedure:
-
Set the spectrophotometer to scan the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution (prepared in the same solvent and diluted to fall within the calibration range) at the λmax.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualization: UV-Vis Analysis Workflow
Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the main IR absorption bands for this compound, typically obtained using a KBr pellet.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3472 | Amine (NH) | N-H Stretch |
| 3381 | Amine (NH) | N-H Stretch |
| 1685 | Acetyl (C=O) | C=O Stretch |
| 1640 | Amine (NH₂) | N-H Bend |
| 1596, 1505, 1469, 1417 | Aromatic Ring | C=C Stretch |
| 1322 | Sulfonyl (SO₂) | Asymmetric SO₂ Stretch |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
1. Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
2. Reagents:
-
Potassium bromide (KBr), IR grade, thoroughly dried.
-
This compound sample, finely powdered.
3. Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
4. Measurement Procedure:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following data are representative chemical shifts for sulfacetamide, the parent compound of this compound, typically observed in DMSO-d₆. The sodium salt will exhibit similar shifts, although minor variations may occur.
¹H NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.28 | Singlet | -SO₂NH- |
| ~7.50 - 7.70 | Multiplet | Aromatic Protons (ortho to -SO₂-) |
| ~6.50 - 6.70 | Multiplet | Aromatic Protons (ortho to -NH₂) |
| ~5.95 | Singlet | -NH₂ |
| ~2.07 | Singlet | -COCH₃ |
¹³C NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.4 | C=O (Acetyl) |
| ~150 - 155 | Aromatic C-NH₂ |
| ~125 - 130 | Aromatic C-SO₂- |
| ~120 - 125 | Aromatic CH (ortho to -SO₂-) |
| ~112 - 118 | Aromatic CH (ortho to -NH₂) |
| ~24.5 | -COCH₃ |
Experimental Protocol: NMR Spectroscopy
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆).
-
NMR tubes.
-
Internal standard (e.g., Tetramethylsilane - TMS).
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of the deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
If an internal standard is not included in the solvent, add a small amount of TMS.
4. Measurement Procedure:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Visualization: General Spectroscopic Analysis Relationship
Caption: Interrelation of spectroscopic techniques for the comprehensive analysis of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of Sulfacetamide Sodium Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sulfacetamide (B1682645) sodium powder. The information herein is curated for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of this active pharmaceutical ingredient (API).
Core Physical and Chemical Properties
Sulfacetamide sodium, the sodium salt of sulfacetamide, is a sulfonamide antibiotic.[1] It is commonly obtained as a monohydrate, which is a white, odorless, crystalline powder with a slightly bitter taste.[1][2] The anhydrous form also exists. This section summarizes its key physicochemical parameters.
Data Summary
The following table consolidates the quantitative physical and chemical data for this compound. Note that values can vary slightly between anhydrous and monohydrate forms.
| Property | Value | Form |
| Appearance | White or yellowish-white, crystalline powder.[2][3] | Monohydrate |
| Molecular Formula | C₈H₉N₂NaO₃S | Anhydrous[4] |
| C₈H₁₁N₂NaO₄S or C₈H₉N₂NaO₃S·H₂O | Monohydrate[2][5][6] | |
| Molecular Weight | 236.22 g/mol | Anhydrous[7][8] |
| 254.24 g/mol | Monohydrate[5][9] | |
| Melting Point | 206-209 °C[1] | Not Specified |
| 257 °C[7][10] | Not Specified | |
| pKa | pKa1 (amino group): 1.8 | Not Specified |
| pKa2 (sulfonamide group): 5.4 (at 25°C)[11] | Not Specified | |
| pH of Solution | 8.0 - 9.5[1][6] | Not Specified |
| Solubility | ||
| Water | Freely soluble (1:2.5); 50 mg/mL.[2][9] | Monohydrate |
| Ethanol | Slightly soluble.[1] | Monohydrate |
| Acetone | Sparingly soluble.[11] | Monohydrate |
| Chloroform | Practically insoluble / Insoluble.[2][12] | Monohydrate |
| Ether | Practically insoluble / Insoluble.[1][2] | Monohydrate |
| Benzene | Insoluble.[2][12] | Monohydrate |
| DMSO | 15 mg/mL; 50 mg/mL.[7][9] | Not Specified |
| PBS (pH 7.2) | 5 mg/mL.[7] | Not Specified |
Experimental Protocols
This section details the generalized experimental methodologies for determining the key physical properties of a pharmaceutical powder like this compound.
2.1 Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of the dry this compound powder is finely crushed.[13]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which contains a heating bath (e.g., liquid paraffin (B1166041) or silicone oil).[13]
-
Heating: The bath is heated gently, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[13]
-
Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]
2.2 pKa Determination (LC-PDA Method)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For sulfacetamide, two pKa values are relevant due to its amphoteric nature. While various methods exist, modern techniques like Liquid Chromatography with Photodiode Array (LC-PDA) detection are effective for sulfonamides.[14][15]
Methodology:
-
Solution Preparation: Standard solutions of this compound are prepared in a series of aqueous buffers with different, precisely known pH values. The mobile phase for the LC system is also prepared, often a mixture of an organic solvent (like acetonitrile) and water.[14][16]
-
Chromatographic Separation: Each buffered sample solution is injected into a reversed-phase liquid chromatography system. The retention time of the compound is recorded at each pH.[15]
-
Spectrophotometric Analysis: The PDA detector acquires the UV-Vis absorbance spectra of the compound as it elutes from the column.[17]
-
Data Analysis: The pKa value is determined by plotting the retention factor (k) against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, changes in the absorbance spectra as a function of pH can be used to calculate the pKa values.[14][16]
2.3 Solubility Determination (Shake-Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For APIs, it is typically determined in various pharmaceutically relevant solvents. The equilibrium shake-flask method is a common and reliable technique.[18][19]
Methodology:
-
Sample Addition: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[19]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[20]
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]
-
Reporting: The solubility is expressed as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).[20]
Mechanism of Action: Folic Acid Synthesis Inhibition
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2][9] This enzyme is critical for bacterial synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, which are necessary for bacterial growth and replication.[22] By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfacetamide blocks the metabolic pathway.[10]
References
- 1. This compound Raw Material, API Sodium Sulfacetamide CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | 6209-17-2 [chemicalbook.com]
- 3. This compound, USP/EP | API | Medisca [medisca.com]
- 4. Sodium Sulfacetamide | C8H9N2NaO3S | CID 4022878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molekula.com [molekula.com]
- 7. 127-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. abmole.com [abmole.com]
- 10. This compound CAS#: 127-56-0 [m.chemicalbook.com]
- 11. Sulfacetamide [drugfuture.com]
- 12. DailyMed - this compound, SULFUR emulsion [dailymed.nlm.nih.gov]
- 13. davjalandhar.com [davjalandhar.com]
- 14. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. who.int [who.int]
- 20. youtube.com [youtube.com]
- 21. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 22. Sulfacetamide - Wikipedia [en.wikipedia.org]
Sulfacetamide Sodium as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of sulfacetamide (B1682645) sodium as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. Sulfacetamide, a sulfonamide antibiotic, functions by mimicking the structure of PABA, thereby competing for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition halts the production of dihydrofolic acid, a crucial precursor for nucleotide synthesis, leading to a bacteriostatic effect.[1] This document details the biochemical pathways, presents quantitative kinetic and antimicrobial activity data, outlines relevant experimental protocols, and provides visual diagrams to illustrate key processes. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.
The Bacterial Folic Acid Synthesis Pathway: A Prime Antimicrobial Target
Many pathogenic bacteria are incapable of utilizing exogenous folate and must synthesize it de novo. This metabolic pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides (purines and thymidines) and certain amino acids.[2] The absence of this de novo synthesis pathway in humans makes it an ideal target for selective antimicrobial therapy.[3]
A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This step is the specific target of sulfonamide antibiotics, including sulfacetamide.
Mechanism of Action: Competitive Inhibition
Sulfacetamide is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, physically occluding the natural substrate, PABA, from binding.[1] This is the hallmark of competitive inhibition. By occupying the active site, sulfacetamide prevents the synthesis of dihydropteroate, thereby halting the entire folic acid synthesis cascade.[1] This mode of action is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them, relying on the host's immune system to clear the infection.[1]
Quantitative Data Presentation
The efficacy of a competitive inhibitor is determined by its affinity for the enzyme (Ki) relative to the substrate's affinity (Km). The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC).
Table 1: Kinetic Parameters for Dihydropteroate Synthase (DHPS)
| Compound | Enzyme Source | Parameter | Value | Reference |
| Sulfacetamide | Arabidopsis thaliana | IC₅₀ | 9.6 µM | [4] |
| p-Aminobenzoic Acid (PABA) | Arabidopsis thaliana | Kₘ | 2.5 µM | [4] |
| p-Aminobenzoic Acid (PABA) | Staphylococcus aureus | Kₘ | ~20 µM | Inferred from[5] |
Note: Data for bacterial DHPS is limited in publicly accessible literature; values from the plant A. thaliana are provided for comparative purposes.
Table 2: Antimicrobial Susceptibility of Sulfacetamide
| Organism | Test Method | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | Broth Dilution | >100 µg/mL | >467 µM | Inferred from[6] |
| Propionibacterium acnes | Not Specified | Effective | - | [7][8] |
| Ocular Pathogens (Mixed) | Not Specified | 60 - 64,000 µg/mL | 280 - 298,786 µM | [9] |
Note: MIC values can vary significantly between strains and testing methodologies. Sulfacetamide is often more effective against susceptible strains of E. coli and S. aureus in clinical settings.[10] Resistance to sulfonamides is a known clinical issue.[10]
Detailed Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay (Continuous Spectrophotometric)
This protocol describes a coupled enzyme assay to continuously monitor DHPS activity, suitable for determining kinetic parameters like Kₘ and Kᵢ. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH. The decrease in NADPH absorbance is monitored spectrophotometrically.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme (as coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
This compound (or other inhibitors)
-
NADPH
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates (DHPPP, PABA), inhibitor (Sulfacetamide), and cofactor (NADPH) in the assay buffer.
-
Assay Mixture: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of DHPPP, DHFR, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the test wells. For control wells (no inhibition), add an equivalent volume of buffer or solvent (e.g., DMSO).
-
Enzyme Addition: Add a defined amount of DHPS enzyme to all wells except for a negative control (no enzyme).
-
Initiation and Measurement: Initiate the reaction by adding varying concentrations of PABA to the wells. Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH oxidation is directly proportional to the rate of the DHPS reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine the Kₘ for PABA, plot V₀ against PABA concentration and fit the data to the Michaelis-Menten equation.
-
To determine the Kᵢ for sulfacetamide, perform the assay at several fixed inhibitor concentrations and varying PABA concentrations. Generate a Lineweaver-Burk or Dixon plot to determine the Kᵢ and the mode of inhibition.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well 1 to 2, well 2 to 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no drug).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth. The growth control well should be turbid, and the sterility control should be clear.
Conclusion
This compound remains a clinically relevant bacteriostatic agent whose efficacy is rooted in the fundamental principle of competitive enzyme inhibition. By acting as a structural mimic of PABA, it effectively targets and inhibits dihydropteroate synthase, a crucial chokepoint in the essential bacterial folic acid synthesis pathway. The quantitative data, though variable, underscores its inhibitory potential, and the detailed protocols provided herein offer a framework for its continued study and evaluation. Understanding this core mechanism is vital for addressing challenges such as antimicrobial resistance and for the rational design of next-generation folate pathway inhibitors.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Articles [globalrx.com]
- 8. medscape.com [medscape.com]
- 9. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [dailymed.nlm.nih.gov]
An In-Depth Technical Guide on the Core Antimicrobial Activity of Sulfacetamide Sodium: Bacteriostatic Versus Bactericidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfacetamide (B1682645) sodium, a sulfonamide antibiotic, has long been a therapeutic staple in dermatology and ophthalmology for treating bacterial infections. Its primary mechanism of action is widely recognized as bacteriostatic, effectively halting bacterial growth to allow the host's immune system to clear the infection. This technical guide delves into the core of sulfacetamide sodium's antimicrobial properties, critically examining the evidence for its bacteriostatic nature and exploring the conditions under which bactericidal activity might be observed. Through a comprehensive review of available data, detailed experimental protocols, and mechanistic visualizations, this document provides a thorough resource for researchers and drug development professionals working with this established antimicrobial agent.
Introduction
This compound functions by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and ultimately, bacterial proliferation. By disrupting this pathway, this compound arrests bacterial growth. While generally classified as bacteriostatic, the distinction between bacteriostatic and bactericidal activity can be concentration-dependent and species-specific. This guide aims to provide a detailed examination of this relationship for this compound.
Mechanism of Action: Inhibition of Folate Synthesis
The antibacterial effect of this compound is a direct consequence of its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This molecular mimicry allows this compound to bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid and thereby halting bacterial growth.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
A review of available literature indicates a wide effective concentration range for this compound, from 0.006% to 6.4%[3][4]. To facilitate comparison with standard antimicrobial susceptibility data, these percentages are converted to µg/mL. Assuming a density similar to water (1 g/mL), this range corresponds to approximately 60 µg/mL to 64,000 µg/mL.
| Parameter | Value (%) | Approximate Value (µg/mL) | Reference |
| Minimum Effective Concentration | 0.006 | 60 | [3][4] |
| Maximum Effective Concentration | 6.4 | 64,000 | [3][4] |
Table 1: Reported Effective Concentration Range of this compound
It is important to note that specific MIC and MBC values are highly dependent on the bacterial species and strain, as well as the testing methodology. While this compound is active against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, it is generally not effective against Pseudomonas aeruginosa.[1][2]
Experimental Protocols
Accurate determination of MIC and MBC values is critical for understanding the antimicrobial profile of a compound. The following are detailed protocols for the broth microdilution method, a standard procedure for determining these values.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Assay Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). For sulfonamides, slight trailing growth may be observed and should be disregarded.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration at which this compound is bactericidal.
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
-
From each selected well, plate a standardized volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Curve Assay
Time-kill assays provide a dynamic view of antimicrobial activity over time.
Procedure:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the antibiotic.
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Bacteriostatic vs. Bactericidal Activity: A Closer Look
The primary mode of action of this compound is bacteriostatic. It inhibits bacterial replication, relying on the host's immune system to eliminate the static bacterial population. However, the distinction between bacteriostatic and bactericidal can be a continuum rather than a discrete separation.
For an agent to be considered bactericidal, the ratio of MBC to MIC is often used as a key indicator. A ratio of ≤4 is generally indicative of bactericidal activity, while a higher ratio suggests bacteriostatic action. Due to the lack of comprehensive, publicly available MBC data for this compound against a wide range of bacteria, a definitive and universal MBC/MIC ratio cannot be established. The high concentrations required to achieve a bactericidal effect, as suggested by the upper end of the effective concentration range (64,000 µg/mL), further support its classification as a primarily bacteriostatic agent under typical therapeutic conditions.
Conclusion
This compound is a well-established bacteriostatic antibiotic that effectively inhibits the growth of susceptible bacteria by targeting the folic acid synthesis pathway. While the possibility of bactericidal activity at very high concentrations exists, its clinical utility and primary mechanism of action are rooted in its ability to halt bacterial proliferation, allowing for host-mediated clearance of the infection. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the antimicrobial properties of this compound, which is essential for its optimal use in clinical settings and for the development of new antimicrobial strategies. Further research is warranted to generate more comprehensive and standardized MIC and MBC data across a wider range of clinically relevant bacterial isolates to better define the bacteriostatic and potential bactericidal spectrum of this important therapeutic agent.
References
Methodological & Application
Application Note: Standard Protocol for Preparing Sulfacetamide Sodium Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic commonly used in research for its bacteriostatic properties against a wide range of Gram-positive and Gram-negative microorganisms.[1][2][3] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, thereby blocking the synthesis of dihydrofolic acid, which is essential for bacterial growth.[3][4][5] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of sulfacetamide sodium stock solutions for laboratory use.
Materials and Equipment
-
This compound (solid, crystalline powder)[6]
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Appropriate volumetric flasks and pipettes
-
Sterile conical tubes or cryovials for aliquots
-
Solvents:
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile syringe filters (0.22 µm) for aqueous solutions[1]
-
Ultrasonic bath (optional, for DMSO)[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat[9]
Safety Precautions
-
Handle this compound in a well-ventilated area.[10]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[9]
-
Avoid inhaling the powder by handling it carefully and using appropriate containment (e.g., a chemical fume hood) if necessary.[10]
-
Consult the Safety Data Sheet (SDS) for the specific product before use.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for preparing this compound solutions.
| Parameter | Solvent | Value | Notes | Citations |
| Solubility | Water | ≥ 50 mg/mL | Freely soluble. | [1][2][11] |
| PBS (pH 7.2) | ~ 5 mg/mL | - | [6] | |
| DMSO | 15 - 33.33 mg/mL | May require sonication for complete dissolution. | [1][6] | |
| Ethanol | ~ 1 mg/mL | Sparingly soluble. | [2][6] | |
| Storage (Solid) | Room Temp or 2-8 °C | ≥ 4 years | Store in a dry, tightly closed container. | [5][6] |
| Storage (Aqueous Solution) | 2-8 °C | ≤ 24 hours | Recommended to prepare fresh daily. May darken over time. | [4][6] |
| Storage (DMSO Solution) | -20 °C | ≤ 1 month | Protect from light and store under nitrogen for best results. | [1][9] |
| -80 °C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][9] | |
| Working pH Range | Aqueous Buffer | 6.5 - 8.0 | pH range for ophthalmic and topical formulations to ensure stability. | [4][12] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., in Water or PBS)
This protocol is suitable for experiments where an aqueous, solvent-free solution is required. Due to limited stability, these solutions should be prepared fresh before use.[6]
-
Calculate Mass: Determine the required mass of this compound powder based on the desired final concentration and volume.
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance in a clean weighing boat.
-
Dissolution:
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately 70-80% of the final volume of the desired solvent (e.g., nuclease-free water or PBS).
-
Mix the solution using a magnetic stirrer or by gentle swirling until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment: Once dissolved, add the solvent to the final volume mark on the volumetric flask. Invert the flask several times to ensure the solution is homogeneous.
-
Sterilization: For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]
-
Storage: Store the solution at 2-8 °C and use within 24 hours.[6] Discard the solution if it becomes discolored.[4]
Protocol 2: Preparation of Organic Stock Solution (in DMSO)
This protocol is ideal for preparing a concentrated stock that can be stored for longer periods and diluted into aqueous media for experiments.
-
Calculate Mass: Determine the required mass of this compound for your desired concentration and volume.
-
Weighing: Accurately weigh the powder and transfer it to a sterile conical tube or appropriate glass vial.
-
Dissolution:
-
Add the required volume of high-purity DMSO to the tube.
-
Vortex or place on a magnetic stirrer to dissolve. If dissolution is slow, brief sonication in an ultrasonic water bath can be used.[1]
-
-
Aliquoting & Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9] Protect from light.[1]
-
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Important Considerations
-
Purity and Hydration: The mass of this compound powder should be adjusted based on the purity and hydration state (e.g., monohydrate) specified on the certificate of analysis to ensure an accurate final concentration.
-
Incompatibilities: Sulfacetamide preparations are incompatible with silver-containing compounds and strong acids or bases.[4][10]
-
Degradation: The primary degradation product of sulfacetamide is sulfanilamide.[7] Solutions that have darkened or contain precipitates should be discarded as this may indicate degradation.[4]
-
Dilution of Organic Stocks: When diluting a DMSO stock solution into an aqueous buffer for an experiment, ensure the final concentration of DMSO is low enough to not affect the biological system, as organic solvents can have physiological effects.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DailyMed - this compound, SULFUR emulsion [dailymed.nlm.nih.gov]
- 3. This compound | 6209-17-2 [chemicalbook.com]
- 4. pi.bausch.com [pi.bausch.com]
- 5. This compound CAS#: 127-56-0 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | CAS#:6209-17-2 | Chemsrc [chemsrc.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Using sulfacetamide sodium in microbiology research for bacterial growth inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic that inhibits the growth of a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, sulfacetamide sodium ultimately disrupts the production of nucleotides and amino acids necessary for DNA replication and protein synthesis, leading to a bacteriostatic effect.[2][3] This document provides detailed application notes and protocols for utilizing this compound in microbiology research to assess its bacterial growth inhibition properties.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfacetamide and other sulfonamides against common pathogenic bacteria. It is important to note that specific MIC values for this compound can vary between different bacterial strains and testing methodologies. The data presented below is a compilation from various studies on sulfonamides and should be used as a reference range.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Notes |
| Escherichia coli | Sulfonamides | 0.5 - >1024 | Resistance is common. |
| Staphylococcus aureus | Sulfonamides | 32 - >512 | Includes Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains.[4][5] |
| Pseudomonas aeruginosa | This compound | Generally considered resistant | Topically applied sulfonamides do not provide adequate coverage against P. aeruginosa.[3] |
| Streptococcus pyogenes | Sulfonamides | <2 - >512 | A wide range of MICs has been observed.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
A sterile, concentrated stock solution of this compound is required for all microbiological assays.
Materials:
-
This compound powder
-
Sterile distilled water or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mg/mL).
-
Accurately weigh the required amount of this compound powder in a sterile container.
-
Add a small amount of sterile distilled water or DMSO to the powder and vortex until fully dissolved.[2][7]
-
Bring the solution to the final desired volume with the same sterile solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized bacterial inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the center of the agar surface using sterile forceps.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Bacterial Growth Curve Analysis
This protocol monitors the effect of this compound on the growth kinetics of a bacterial population over time.
Materials:
-
Sterile culture flasks or tubes
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Luria-Bertani or Mueller-Hinton broth)
-
This compound stock solution
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculate flasks containing fresh sterile broth with the bacterial culture to an initial OD₆₀₀ of approximately 0.05.
-
Add this compound to the experimental flasks at the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a control flask without any antibiotic.
-
Incubate all flasks at 37°C with constant agitation.
-
At regular time intervals (e.g., every hour for 8-24 hours), aseptically remove a sample from each flask.
-
Measure the OD₆₀₀ of each sample using a spectrophotometer.
-
Plot the OD₆₀₀ values against time to generate growth curves for each condition. The curves will illustrate the impact of different concentrations of this compound on the lag, exponential, and stationary phases of bacterial growth.
Visualizations
Mechanism of Action of this compound
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - this compound solution [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sulfacetamide Sodium
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of sulfacetamide (B1682645) sodium in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is applicable for the determination of sulfacetamide sodium in raw materials and finished products such as ophthalmic solutions.
Introduction
This compound is a sulfonamide antibiotic used to treat bacterial infections.[1] Its quantitative determination is crucial for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances.[2] This application note details a robust and validated RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions for two different methods.
| Parameter | Method 1 | Method 2 |
| HPLC System | Agilent 1100 series or equivalent | Not Specified |
| Column | X-bridge ODS C18 (5 µm, 250 mm × 4.6 mm i.d.)[1] | Spherisorb C18 |
| Mobile Phase | Methanol (B129727):Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[1] | Methanol:0.25% (v/v) Acetic Acid solution (7:93, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Injection Volume | 20 µL[1] | Not Specified |
| Detection Wavelength | 273 nm[1] | 257 nm[3] |
| Column Temperature | Ambient | Not Specified |
| Run Time | Approximately 10 minutes | Not Specified |
Reagents and Standards
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
Orthophosphoric Acid: Analytical reagent grade.[1]
-
Acetic Acid: Analytical reagent grade.[3]
-
This compound Reference Standard: Of known purity.
Standard Solution Preparation
A stock standard solution of this compound (1.00 mg/mL) is prepared by accurately weighing 100.00 mg of the reference standard and dissolving it in a 100-mL volumetric flask with methanol.[1] Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.[1]
Sample Preparation (Ophthalmic Solution)
For a 10% ophthalmic solution, accurately transfer 1.0 mL of the sample into a 100-mL volumetric flask and dilute to volume with methanol.[1] Further dilute 0.5 mL of this solution into a 50-mL volumetric flask with the mobile phase to obtain a final concentration of approximately 10 µg/mL.[1]
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes typical validation parameters for the HPLC analysis of this compound.
| Validation Parameter | Result |
| Linearity Range | 1.00–30.00 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.9% - 100.9%[3][4] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 1.15 µg/mL[5] |
| Limit of Quantification (LOQ) | 3.83 µg/mL[5] |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol
-
Mobile Phase Preparation: Prepare the chosen mobile phase (e.g., Methanol:Water 60:40, v/v). Adjust the pH if required using the specified acid.[1] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 20, 30 µg/mL).[1]
-
-
Sample Preparation (Ophthalmic Solution Example):
-
Accurately transfer 1.0 mL of a 10% this compound ophthalmic solution into a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of methanol and sonicate for 10 minutes.
-
Dilute to the mark with methanol and mix well.[1]
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Accurately transfer 0.5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1]
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution(s) in duplicate.
-
-
Data Analysis:
-
Record the peak areas for this compound in each chromatogram.
-
Create a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.
-
System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject a standard solution (e.g., 10 µg/mL) six times. The following are typical system suitability parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical components leading to the final result.
Caption: Logical flow from sample to result in HPLC analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Determination of this compound and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of this compound ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes and Protocols for Spectrophotometric Determination of Sulfacetamide Sodium Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of sulfacetamide (B1682645) sodium concentration using spectrophotometric methods. These methods are essential for quality control, formulation development, and stability studies in the pharmaceutical industry.
Introduction
Sulfacetamide sodium is a sulfonamide antibiotic widely used in ophthalmic preparations to treat bacterial infections.[1] Accurate and reliable analytical methods are crucial for ensuring the potency and safety of pharmaceutical products containing this active ingredient. Spectrophotometry offers a simple, cost-effective, and rapid approach for its quantification. This document outlines two primary spectrophotometric methodologies: direct UV spectrophotometry and colorimetric methods based on diazotization-coupling reactions.
Method 1: Direct UV Spectrophotometry
This method relies on the inherent ultraviolet absorbance of this compound. It is a straightforward and non-destructive technique suitable for routine analysis of pure substances and simple formulations.
Principle
This compound exhibits a characteristic absorption maximum in the UV region, which allows for its direct quantification based on the Beer-Lambert law. The absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength.
Experimental Protocol
1. Instrumentation:
-
A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
This compound Reference Standard
-
Distilled or deionized water
-
0.2 M Acetate (B1210297) buffer (pH 4.0)
3. Preparation of Standard Solutions:
-
Stock Solution (1.0 x 10⁻⁴ M): Accurately weigh and dissolve 2.54 mg of this compound reference standard in 100 mL of distilled water.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 1.0–5.0 x 10⁻⁵ M by diluting with distilled water and adjusting the pH to 4.0 with acetate buffer.[1]
4. Sample Preparation:
-
For pharmaceutical formulations (e.g., eye drops), accurately dilute a known volume of the sample with distilled water to obtain a theoretical concentration within the calibration range. Adjust the pH to 4.0 with acetate buffer.
5. Measurement Procedure:
-
Set the spectrophotometer to scan the UV region to determine the wavelength of maximum absorbance (λmax), which is expected to be around 271 nm at pH 4.0.[1]
-
Measure the absorbance of the blank (acetate buffer), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Method 2: Colorimetric Determination via Diazotization and Coupling
This method involves a chemical derivatization of this compound to produce a colored compound, which is then measured in the visible region of the spectrum. This approach can enhance specificity and sensitivity, especially in complex matrices.
Principle
The primary aromatic amine group of this compound is diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent (e.g., m-aminophenol, thymol, or N-(1-naphthyl)-ethylenediamine) in an alkaline medium to form a stable and colored azo dye.[2][3] The intensity of the color, measured spectrophotometrically, is proportional to the concentration of this compound.
Experimental Protocol (using m-aminophenol as coupling agent)
1. Instrumentation:
-
A calibrated UV-Visible spectrophotometer with 1 cm glass or quartz cuvettes.
2. Reagents and Materials:
-
This compound Reference Standard
-
Distilled or deionized water
-
Sulfuric acid (1 N)[3]
-
Sodium nitrite solution (1% w/v)[3]
-
Sulfamic acid solution (3% w/v)[3]
-
m-aminophenol solution (0.5% w/v)
-
Sodium acetate solution (1 M)[3]
3. Preparation of Standard Solutions:
-
Stock Solution (100 ppm): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of distilled water.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.4–8 ppm).[3]
4. Sample Preparation:
-
Dilute the pharmaceutical formulation with distilled water to obtain a concentration within the working standard range.
5. Color Development and Measurement Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 4 mL of 1 N sulfuric acid.[3]
-
Add 0.7 mL of 1% sodium nitrite solution and allow the reaction to proceed for 3 minutes.[3]
-
Add 1.5 mL of 3% sulfamic acid solution to quench the excess nitrous acid and wait for 2 minutes.[3]
-
Add 1.5 mL of 0.5% m-aminophenol solution, followed by 7 mL of 1 M sodium acetate solution.[3]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting orange-colored solution at its λmax (approximately 436 nm) against a reagent blank prepared in the same manner without the analyte.[3]
-
Construct a calibration curve and determine the sample concentration.
Signaling Pathway (Reaction Mechanism)
Caption: Diazotization-Coupling Reaction Pathway.
Data Presentation: Summary of Spectrophotometric Methods
The following table summarizes the quantitative parameters of various spectrophotometric methods for the determination of this compound, providing a basis for method selection and comparison.
| Method Principle | Reagent(s) | λmax (nm) | Linearity Range | LOD | LOQ | Reference |
| Direct UV | None (pH 4.0 Acetate Buffer) | 271 | 1.0–5.0 x 10⁻⁵ M | 1.67 x 10⁻⁶ M | 5.07 x 10⁻⁶ M | [1][4] |
| Derivative UV (1st Order) | None | - | 0.25–50.80 µg/mL | - | - | [5][6] |
| Derivative UV (2nd Order) | None | - | 0.25–50.80 µg/mL | - | - | [5][6] |
| Diazotization-Coupling | m-aminophenol | 436 | 0.4–8 ppm | - | - | [3] |
| Diazotization-Coupling | Thymol | 474 | - | - | - | [2] |
| Diazotization-Coupling | p-cresol | 450 | 5.0–100 µg/mL | 0.2142 µg/mL | 0.707 µg/mL | [7] |
| Diazotization-Coupling | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 490 | 2–28 µg/mL | 1.9178 µg/mL | - | [8][9] |
| Oxidative Coupling | N,N-Diethyl-p-phenylenediamine / K₂Cr₂O₇ | 546 | 1.25–75 µg/mL | - | - | [10] |
| Oxidative Coupling | 2,4-dinitrophenylhydrazine / KIO₄ | 484 | 2.5–75 µg/mL | 0.50476 µg/mL | - | [11] |
| Oxidative Coupling | Pyrocatechol / KIO₄ | 500.5 | 6.25–112.5 µg/mL | 0.0889 µg/mL | - | [12] |
| Cloud Point Extraction | p-cresol / Triton X-100 | 450 | 1.0–60 µg/mL | 0.070 µg/mL | 0.231 µg/mL | [7][13] |
Method Validation Considerations
For use in a regulated environment, any chosen method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[1] This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsjpublications.com [gsjpublications.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Direct Determination of this compound by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 6. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 7. "Determination of this compound in Pure and Their Pharmaceutical" by Nisreen jassam Alaallah, Saadiyah Ahmad Dhahir et al. [bsj.uobaghdad.edu.iq]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application of Sulfacetamide Sodium in Ophthalmic and Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic with well-established bacteriostatic activity.[1] Its primary application is in the topical treatment of various ophthalmic and dermatological conditions. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the investigation and utilization of sulfacetamide sodium.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial folic acid synthesis. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for the conversion of PABA to dihydrofolic acid, a precursor in the folic acid synthesis pathway. By blocking this step, this compound deprives bacteria of essential folic acid, which is necessary for the synthesis of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth and replication.
In addition to its antibacterial properties, this compound is also recognized for its anti-inflammatory effects, which are particularly beneficial in the management of inflammatory dermatoses like rosacea and seborrheic dermatitis.[3][4] While the precise anti-inflammatory signaling pathway is not fully elucidated for this compound itself, related sulfonamides like sulfasalazine (B1682708) have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway.[5][6] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This action suppresses the transcription of pro-inflammatory cytokines.
Ophthalmic Applications
Clinical Use
This compound is widely used in ophthalmology for the treatment of bacterial conjunctivitis and other superficial ocular infections caused by susceptible microorganisms.[2][7] It is effective against a range of common ocular pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and various species of Klebsiella and Enterobacter.[2][8]
Quantitative Data
| Indication | Formulation | Dosage | Efficacy | Reference |
| Bacterial Conjunctivitis | 10% Ophthalmic Solution | 1-2 drops every 2-3 hours initially | 75% of patients experienced symptom resolution within one week. | [9] |
| Bacterial Conjunctivitis (culture-positive for H. influenzae or S. pneumoniae) | 10% Ophthalmic Solution | 10-day course | 41% cured and 48% improved at 3-6 days post-treatment. | [3] |
| Bacterial Conjunctivitis | 10% Ophthalmic Solution | 1-2 drops every 2-3 hours, tapered as infection improves | Reduction in bacterial growth observed within 48 hours. | [10] |
Dermatological Applications
Clinical Use
In dermatology, this compound, often in combination with sulfur, is effective in managing a variety of inflammatory facial dermatoses.[4] These include acne vulgaris, papulopustular rosacea, and seborrheic dermatitis.[2][4] The combination with sulfur provides a synergistic effect, with sulfur contributing keratolytic, antibacterial, and antifungal properties.[4]
Quantitative Data
| Indication | Formulation | Dosage | Efficacy | Reference |
| Acne Vulgaris | 10% Sodium Sulfacetamide & 5% Sulfur | Twice daily for 12 weeks | 80.4% to 83% decrease in inflammatory lesions. | [2] |
| Acne Vulgaris | 10% Sodium Sulfacetamide & 5% Sulfur Emollient Foam | Not specified | 50% reduction in total acne lesion counts at 8 weeks. | [11] |
| Papulopustular Rosacea | 10% Sodium Sulfacetamide & 5% Sulfur Lotion | Twice daily for 8 weeks | 78% decrease in inflammatory lesions compared to 36% with vehicle. | [12] |
| Papulopustular Rosacea | 10% Sodium Sulfacetamide & 5% Sulfur Cream with Sunscreens | Twice daily for 12 weeks | 80% reduction in inflammatory lesions compared to 72% with metronidazole (B1676534) 0.75% cream. | [9] |
| Seborrheic Dermatitis | Sodium Sulfacetamide Ointment and Soap | Not specified | 93% of cases (71/76) showed improvement or complete control. | [2] |
| Seborrheic Dermatitis (Scalp) | Sodium Sulfacetamide Lotion | Not specified | 89% of patients (54/61) showed effective treatment. | [2] |
| Seborrheic Dermatitis (Glabrous Skin) | Sodium Sulfacetamide Lotion | Not specified | 68% of patients (30/44) showed effective treatment. | [2] |
Experimental Protocols
Ophthalmic Research: Clinical Trial Protocol for Bacterial Conjunctivitis
Title: A Multicenter, Randomized, Double-Masked, Saline-Controlled Study of the Safety and Efficacy of 10% this compound Ophthalmic Solution in the Treatment of Bacterial Conjunctivitis.
Objective: To evaluate the clinical and microbiological efficacy of 10% this compound ophthalmic solution compared to saline solution for the treatment of bacterial conjunctivitis.
Study Design:
-
Phase: 3
-
Design: Randomized, double-masked, parallel-group, active-controlled.
-
Population: Patients aged 1 year and older with a clinical diagnosis of bacterial conjunctivitis, characterized by purulent discharge and conjunctival injection.
Methodology:
-
Screening and Enrollment: Obtain informed consent. Perform a complete ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and collection of conjunctival swabs for bacterial culture and sensitivity testing.
-
Randomization: Eligible subjects are randomized in a 1:1 ratio to receive either 10% this compound ophthalmic solution or a sterile saline solution.
-
Treatment: Instill one to two drops of the assigned study medication into the conjunctival sac of the affected eye(s) every two to three hours for the first 48 hours, then four times daily for a total of 7 days.[7][8]
-
Follow-up Visits: Schedule follow-up visits on Day 3-4 and Day 8-9.
-
Efficacy Assessments:
-
Primary Endpoint: Clinical resolution (absence of bulbar conjunctival injection and purulent discharge) in the worse eye at the Day 8-9 visit.
-
Secondary Endpoints: Microbiological eradication (absence of the baseline pathogen) at the Day 8-9 visit; clinical resolution at the Day 3-4 visit.
-
-
Safety Assessments: Monitor and record all adverse events, with a focus on ocular signs and symptoms such as burning, stinging, and allergic reactions.
Dermatological Research: In Vitro Skin Permeation Study
Objective: To determine the percutaneous absorption of this compound from a topical formulation using a Franz diffusion cell model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS) pH 7.4 as the receptor solution
-
Topical formulation of this compound
-
High-performance liquid chromatography (HPLC) system for analysis
Methodology:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution for analysis. Replace the collected volume with fresh, pre-warmed PBS.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Comparison of three topical antimicrobials for acute bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Sodium Sulfacetamide in Dermatology | MDedge [mdedge.com]
- 5. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Articles [globalrx.com]
- 10. Articles [globalrx.com]
- 11. The multifunctionality of 10% sodium sulfacetamide, 5% sulfur emollient foam in the treatment of inflammatory facial dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Sulfacetamide Sodium for E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] By blocking this pathway, sulfacetamide sodium prevents the synthesis of nucleotides and amino acids necessary for DNA replication and protein production, thus inhibiting bacterial growth.[1][4] This bacteriostatic action makes it a valuable agent in treating various bacterial infections.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in antimicrobial susceptibility testing, providing the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[5][6] This data is essential for understanding the potency of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains.
This application note provides detailed protocols for determining the MIC of this compound against E. coli using the broth microdilution and agar (B569324) dilution methods, in accordance with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]
Mechanism of Action of Sulfacetamide
Sulfacetamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[3][12] This mimicry allows sulfacetamide to bind to the active site of the enzyme, thereby blocking the conversion of PABA into dihydropteroic acid, a precursor of folic acid.[3] Since bacteria must synthesize their own folic acid for survival, its inhibition leads to a cessation of growth.[1][4] Human cells are unaffected as they obtain folic acid from their diet.[4]
Caption: Folic acid synthesis pathway in E. coli and the inhibitory action of sulfacetamide.
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.[13][14][15]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
E. coli strain (e.g., ATCC 25922)
-
This compound
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.
-
Preparation of E. coli Inoculum:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][16][17]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18]
-
The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).[17]
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.[17]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13][17]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. For sulfonamides, slight growth (20% or less of the growth in the control well) should be disregarded.[7][17]
Caption: Experimental workflow for the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic into the agar medium.[19]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
E. coli strain (e.g., ATCC 25922)
-
This compound
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool it to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound working solution.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.[17]
-
Include a growth control plate containing no antibiotic.
-
-
Preparation of E. coli Inoculum:
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plate.[16]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17][19]
-
Result Interpretation: The MIC is the lowest concentration of this compound that inhibits the growth of one or two colonies or a faint haze.[17]
Caption: Experimental workflow for the agar dilution method.
Data Presentation
The results of the MIC determination can be summarized in the following table. The "+" indicates visible bacterial growth, while "-" indicates no visible growth.
| This compound (µg/mL) | Well 1 | Well 2 | Well 3 | Interpretation |
| Growth Control | + | + | + | N/A |
| 0 (No Drug) | + | + | + | Growth |
| 2 | + | + | + | Growth |
| 4 | + | + | + | Growth |
| 8 | + | + | + | Growth |
| 16 | - | + | - | Growth |
| 32 | - | - | - | MIC |
| 64 | - | - | - | No Growth |
| 128 | - | - | - | No Growth |
| 256 | - | - | - | No Growth |
| Sterility Control | - | - | - | N/A |
Logical Interpretation of MIC Results
The determined MIC value is compared with established clinical breakpoints to classify the bacterial strain as susceptible (S), intermediate (I), or resistant (R).
Caption: Logical relationship for interpreting MIC results based on clinical breakpoints.
Quality Control
For reliable and reproducible results, quality control should be performed concurrently with each test run. This includes:
-
Purity Check: Ensure the E. coli culture is pure.
-
Inoculum Density Verification: Confirm the final inoculum concentration by performing a colony count.
-
Reference Strain: Test a reference strain with a known MIC range for this compound (e.g., E. coli ATCC 25922) to validate the test system.
-
Growth and Sterility Controls: Ensure the growth control shows adequate growth and the sterility control remains clear.
By following these detailed protocols, researchers can accurately determine the MIC of this compound against E. coli, contributing to a better understanding of its antimicrobial activity and the surveillance of resistance.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chainnetwork.org [chainnetwork.org]
- 8. fda.gov [fda.gov]
- 9. darvashco.com [darvashco.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. Sodium-sulphacetamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. scilit.com [scilit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Studies of Sulfacetamide Sodium on Staphylococcus aureus Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic that exhibits a bacteriostatic effect on a wide range of gram-positive and gram-negative bacteria.[1][2] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA synthesis and growth.[3][4] By disrupting this pathway, sulfacetamide sodium effectively halts bacterial proliferation.[3] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Staphylococcus aureus, a significant human pathogen. The provided methodologies for determining the minimum inhibitory concentration (MIC), zone of inhibition, and time-kill kinetics are based on established standards to ensure reproducibility and accuracy in research and development settings.
Mechanism of Action: this compound
This compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). This inhibition blocks the synthesis of dihydrofolic acid, a crucial step in the folic acid synthesis pathway necessary for bacterial growth.
References
Application Notes and Protocols: Sulfacetamide Sodium for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1][2][3] It is primarily used in topical formulations for ophthalmic and dermatological infections, such as conjunctivitis, acne vulgaris, and seborrheic dermatitis.[1][4] Its bacteriostatic action makes it a valuable compound for both clinical applications and in vitro antimicrobial research.[5] These application notes provide detailed protocols for testing the antimicrobial efficacy of sulfacetamide sodium using standard cell culture-based assays.
Mechanism of Action
This compound exerts its antimicrobial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4][5] This enzyme is critical in the bacterial folic acid (vitamin B9) synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[5] Because this compound is structurally similar to PABA, it binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[2][5] Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[1] By disrupting this pathway, this compound halts bacterial DNA replication and protein production, leading to the inhibition of growth and multiplication.[1][5] Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.[1]
Caption: Mechanism of Action of this compound.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes representative MIC data for sulfacetamide against common bacterial pathogens.
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 29213 | 6.25 - 50 | Data is indicative of sulfacetamide derivatives against MRSA.[6] |
| Escherichia coli | ATCC 25922 | 8 - 512 | Based on data for a related sulfonamide against specific E. coli strains.[6] |
| Various Clinical Isolates | N/A | 0.006% - 6.4% | This wide range highlights the variability in susceptibility among different bacteria.[6] |
Note: The MIC values presented are for the active component, sulfacetamide, or related sulfonamides and should be considered a general guide. Researchers must perform their own experiments to determine the precise MICs for this compound against their specific strains of interest.[6]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of this compound in a liquid medium and is based on CLSI (Clinical and Laboratory Standards Institute) and ISO guidelines.[7]
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates[6]
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.[3] Filter-sterilize the stock solution using a 0.22 µm filter.[3]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies and suspend them in sterile saline.[7] Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][9]
-
Standardization of Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[6]
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension (from step 3) to each well, bringing the total volume to 200 µL.[6]
-
Controls:
-
Growth Control: One well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).
-
Sterility Control: One well containing 200 µL of uninoculated CAMHB (no bacteria, no drug).
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[7] For sulfonamides, slight growth (≤20% of the growth in the control well) should be disregarded.[6]
Agar (B569324) Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[9][10]
Caption: Workflow for Agar Disk Diffusion Assay.
Materials:
-
This compound-impregnated paper disks (standard concentration)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs[9]
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.[12] Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[12]
-
Disk Application: Using sterile forceps, place the this compound disk onto the center of the inoculated agar surface.[11] Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[6]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[13] Compare the measurement to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to this compound.
Bacterial Cell Viability Assay (Colorimetric)
This assay quantitatively measures cell viability by detecting metabolic activity. Water-soluble tetrazolium salts (like WST-1 or WST-8) are reduced by metabolically active cells to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[14]
Caption: Workflow for a Colorimetric Cell Viability Assay.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well plates
-
Bacterial Viability Assay Kit (e.g., WST-based)[14]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare two-fold serial dilutions of this compound in a 96-well plate with the appropriate culture medium, similar to the MIC protocol. The final volume in each well should be 50-100 µL.
-
Inoculation: Prepare and standardize a bacterial inoculum. Add an equal volume of the bacterial suspension to each well, including untreated control wells.
-
Drug Incubation: Incubate the plate at 35 ± 2°C for a predetermined period to allow the antibiotic to act on the bacteria (e.g., 6 hours).[14]
-
Reagent Addition: Add the viability assay reagent (e.g., 10 µL of WST solution) to each well, including controls.[14]
-
Reagent Incubation: Incubate the plate at 35 ± 2°C for 1-4 hours, or as recommended by the manufacturer, until a sufficient color change is observed in the control wells.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically ~450 nm for WST formazan) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control (100% viability). This allows for the determination of concentrations that cause significant reductions in metabolic activity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. asm.org [asm.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. apec.org [apec.org]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. Microbial Viability Assay Microbial Viability Assay Kit-WST Dojindo [dojindo.com]
Application Notes and Protocols for Preclinical Topical Formulation of Sulfacetamide Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of topical sulfacetamide (B1682645) sodium. The protocols outlined below are intended to serve as a foundation for researchers developing novel topical formulations for conditions such as acne vulgaris and rosacea.
Introduction
Sulfacetamide sodium is a sulfonamide antibiotic with established antibacterial and anti-inflammatory properties, making it a valuable active pharmaceutical ingredient (API) for dermatological applications.[1][2] Its primary mechanism of action involves the competitive inhibition of para-aminobenzoic acid (PABA) utilization by bacteria, which is essential for the synthesis of folic acid and subsequent bacterial growth.[3][4] This bacteriostatic action is particularly effective against Propionibacterium acnes, a key bacterium implicated in the pathogenesis of acne vulgaris.[4]
Topical formulations of this compound, commonly at a concentration of 10%, are utilized for the treatment of acne vulgaris, rosacea, and seborrheic dermatitis.[2][3][5] For preclinical studies, it is crucial to develop a stable, effective, and safe formulation and to evaluate its performance using robust in vitro and in vivo models.
Mechanism of Action
Antibacterial Action
This compound's antibacterial effect stems from its structural similarity to PABA. It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase, which catalyzes the conversion of PABA to dihydropteroic acid, a precursor to folic acid.[3][4] This disruption of the folic acid synthesis pathway halts bacterial proliferation.[3]
Anti-inflammatory Action
While the precise signaling pathway of its anti-inflammatory action is not fully elucidated, this compound has been observed to reduce inflammation associated with skin conditions like rosacea and acne.[6] This effect is thought to be mediated, in part, by modulating the production of pro-inflammatory cytokines. When combined with sulfur, which has keratolytic and mild anti-inflammatory properties, the therapeutic effect can be enhanced.[6]
Formulation Development
The development of a topical formulation for preclinical studies requires careful selection of excipients to ensure stability, appropriate drug release, and good skin feel. A typical formulation is an oil-in-water (o/w) cream or lotion.
Representative Formulation
The following table provides an example of a 10% this compound cream formulation based on commonly used excipients.[2][3][7][8]
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 10.0 |
| Cetyl Alcohol | Emulsifier, Thickener | 2.0 - 5.0 |
| Stearyl Alcohol | Emulsifier, Thickener | 2.0 - 5.0 |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 3.0 - 6.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 5.0 - 10.0 |
| Methylparaben | Preservative | 0.1 - 0.3 |
| Propylparaben | Preservative | 0.05 - 0.1 |
| Disodium EDTA | Chelating Agent | 0.05 - 0.1 |
| Sodium Thiosulfate | Antioxidant | 0.1 - 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
The following section details key experimental protocols for the preclinical evaluation of a novel topical this compound formulation.
Protocol for In Vitro Skin Permeation Study
Objective: To determine the rate and extent of this compound permeation through a skin membrane from the developed formulation.
Apparatus: Franz diffusion cells.
Membrane: Excised human or animal (e.g., porcine or rat) skin.
Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove subcutaneous fat. The skin can be used as is or the epidermis can be separated by heat-shock (60°C water for 60 seconds).
-
Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if desired.
Example Data: In vitro studies with human cadaver skin have indicated a percutaneous absorption of about 4%.[8][9]
Protocol for Stability Testing
Objective: To evaluate the stability of the this compound formulation under various environmental conditions as per ICH guidelines.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Package the formulation in the proposed container-closure system.
-
Place the samples in stability chambers maintained at the specified conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 6, 9, 12 months for intermediate; 0, 3, 6 months for accelerated), withdraw samples for analysis.
-
Evaluate the samples for the following parameters:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical: Assay of this compound and its degradation products (e.g., sulfanilamide) using a stability-indicating HPLC method.
-
Microbiological: Microbial limit testing.
-
Example Stability-Indicating HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:0.25% Acetic Acid (7:93 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 257 nm |
| Internal Standard | Sulfabenzamide (optional) |
Note: This is an example; the method must be validated for specificity, linearity, accuracy, precision, and robustness.
Example Stability Data Table (Accelerated Conditions):
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White, smooth cream | Conforms | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.7 | 5.6 | 5.5 |
| Viscosity (cP) | Report | 25,000 | 24,500 | 24,000 | 23,500 |
| Assay (%) | 90.0 - 110.0 | 100.2 | 99.8 | 99.1 | 98.5 |
| Sulfanilamide (%) | NMT 0.5 | <0.1 | <0.1 | 0.15 | 0.25 |
Protocol for In Vivo Efficacy in a Rabbit Ear Acne Model
Objective: To evaluate the efficacy of the topical this compound formulation in reducing comedones in an established animal model of acne.
Animal Model: New Zealand white rabbits.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Induction of Acne: Apply a comedogenic agent (e.g., 50% oleic acid in liquid paraffin (B1166041) or coal tar) to the inner surface of the rabbit's ear daily for two weeks to induce the formation of microcomedones.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Untreated Control
-
Group 2: Vehicle Control
-
Group 3: Test Formulation (10% this compound)
-
Group 4: Positive Control (e.g., a marketed tretinoin (B1684217) cream)
-
-
Treatment: Apply the assigned treatment to the respective rabbit ears once or twice daily for a period of 2-4 weeks.
-
Evaluation:
-
Macroscopic: At baseline and weekly, count the number of comedones. Score the erythema and scaling on a defined scale (e.g., 0-4).
-
Histopathological: At the end of the study, euthanize the animals and collect skin biopsies from the treated areas. Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining. Evaluate for changes in follicular size, hyperkeratosis, and inflammatory infiltrate.
-
Data Analysis:
-
Compare the mean comedone counts between the treatment groups and the control groups using appropriate statistical tests (e.g., ANOVA).
-
Compare the histopathological scores between the groups.
Conclusion
The successful formulation of this compound for topical application in preclinical studies hinges on a systematic approach that includes rational formulation design and comprehensive evaluation through in vitro and in vivo models. The protocols provided herein offer a framework for researchers to assess the quality, stability, and efficacy of their formulations, thereby facilitating the development of novel dermatological therapies.
References
- 1. This compound 10%/Sulfur 5% Cream - Specialty Care | Bayview Pharmacy [bayviewrx.com]
- 2. Sodium Sulfacetamide 10% Sulfur 2% Cream [dailymed.nlm.nih.gov]
- 3. DailyMed - SODIUM SULFACETAMIDE, SULFUR- sodium sulfacetamide and sulfur cream [dailymed.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SODIUM SULFACETAMIDE 10% AND SULFUR 5% CREAM [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. e-lactancia.org [e-lactancia.org]
Application Notes and Protocols for the Use of Sulfacetamide Sodium as a Reference Standard in Pharmaceutical Analysis
Introduction
Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic widely used in ophthalmic preparations to treat bacterial infections.[1][2] In the realm of pharmaceutical analysis, the use of a well-characterized reference standard is paramount to ensure the accuracy and reliability of quantitative and qualitative assessments of drug substances and products. Sulfacetamide sodium is available as a United States Pharmacopeia (USP) Reference Standard and as a certified pharmaceutical secondary standard, making it a suitable benchmark for various analytical procedures.[3] These application notes provide detailed protocols for common analytical techniques employing this compound as a reference standard, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination
HPLC is a cornerstone technique for the analysis of this compound, offering high specificity and sensitivity for both assay and the determination of related substances, such as its primary degradation product, sulfanilamide (B372717).[4][5]
Principle
This reversed-phase HPLC (RP-HPLC) method separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Water (HPLC grade)
-
Orthophosphoric acid[6]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Detection Wavelength | 273 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
1.2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).[6]
-
Sample Solution: Prepare the sample containing this compound to obtain a theoretical concentration within the calibration range using the mobile phase as the diluent. Filter the final solution through a 0.45 µm membrane filter before injection.
1.2.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the working standard solutions in triplicate.
-
Inject the sample solutions in triplicate.
-
Record the chromatograms and measure the peak areas.
Data Presentation
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[7] |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0%[7] |
Table 2: Validation Data for HPLC Assay of this compound
| Parameter | Result |
| Linearity Range | 10 - 80 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.15 µg/mL[8] |
| Limit of Quantification (LOQ) | 3.83 µg/mL[8] |
| Accuracy (% Recovery) | 99 - 101%[8] |
| Precision (RSD) | < 2%[8] |
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][9][10]
Principle
This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax). The concentration is determined using a calibration curve prepared from the reference standard.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)[1]
-
This compound Reference Standard
-
Distilled water
-
0.2 M Acetate (B1210297) buffer (pH 4.0)[1]
-
Volumetric flasks and pipettes
2.2.2. Preparation of Solutions
-
Stock Solution (1.0 x 10⁻⁴ M): Accurately weigh approximately 2.54 mg of this compound Reference Standard and dissolve it in 100 mL of distilled water in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of dilutions in the range of 1.0–5.0 × 10⁻⁵ M by diluting the stock solution with distilled water and adjusting the pH to 4.0 with acetate buffer.[1]
-
Sample Solution: Prepare the sample containing this compound to a theoretical concentration within the calibration range, using distilled water and adjusting the final pH to 4.0 with acetate buffer.
2.2.3. Procedure
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the acetate buffer as the blank.
-
Record the UV spectrum of a working standard solution to determine the λmax. For this compound at pH 4.0, the λmax is approximately 271 nm.[1]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of all working standard solutions and the sample solution.
Data Presentation
Table 3: Validation Data for UV Spectrophotometric Assay
| Parameter | Result |
| λmax | 271 nm (at pH 4.0)[1] |
| Linearity Range | 1.0–5.0 × 10⁻⁵ M (0.25–1.27 mg%)[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | ~14900 L·mol⁻¹·cm⁻¹[9] |
| Limit of Detection (LOD) | 1.67 × 10⁻⁶ M (0.04 mg%)[1] |
| Limit of Quantification (LOQ) | 5.07 × 10⁻⁶ M (0.13 mg%)[1][11] |
| Accuracy (% Recovery) | 100.03 ± 0.589%[1][11] |
| Precision (RSD) | 0.587%[1][11] |
Workflow Diagram
Caption: Workflow for UV-Vis analysis of this compound.
Titrimetric Method (Diazotization)
The official method in some pharmacopeias for the assay of this compound is based on a diazotization titration.[1] This method, however, is not specific and may also quantify degradation products like sulfanilamide.
Principle
The primary aromatic amine group of this compound reacts with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The endpoint of the titration is determined electrometrically (amperometrically) or using a chemical indicator.
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound Reference Standard
-
Sodium Nitrite (NaNO₂) 0.1 M, accurately standardized
-
Hydrochloric Acid (HCl), concentrated
-
Potassium Bromide (KBr)
-
Amperometric or potentiometric titration apparatus
-
Burette, beaker, magnetic stirrer
3.2.2. Procedure
-
Accurately weigh about 500 mg of this compound Reference Standard and transfer to a beaker.
-
Dissolve in 75 mL of a mixture of equal volumes of hydrochloric acid and water.
-
Add 5 g of potassium bromide.
-
Cool the solution to about 15 °C in an ice bath.
-
Titrate slowly with 0.1 M sodium nitrite, determining the endpoint electrometrically.
Calculation
Each mL of 0.1 M sodium nitrite is equivalent to 25.42 mg of C₈H₉N₂NaO₃S·H₂O.
Logical Relationship Diagram
Caption: Principle of Diazotization Titration.
This compound serves as a critical reference standard for ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols detailed above for HPLC, UV-Visible spectrophotometry, and titrimetry provide robust and reliable methods for its analysis. Proper implementation of these methods, with careful adherence to system suitability and validation criteria, will yield accurate and precise results for both research and quality control applications.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 磺胺醋酰钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. Assay of this compound ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of this compound and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Direct Determination of this compound by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 10. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sulfacetamide Sodium and its Degradation Products
Welcome to the technical support center for the identification and quantification of sulfacetamide (B1682645) sodium and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of sulfacetamide sodium?
The primary and major degradation product of this compound is sulfanilamide (B372717).[1][2] Under certain stress conditions, other minor degradation products such as N4-acetylsulfacetamide and N-oxide species may also be formed.[3]
Q2: What are the common stress conditions that lead to the degradation of this compound?
This compound is susceptible to degradation under various stress conditions, including:
-
Hydrolysis: Degradation occurs in both acidic and basic environments.
-
Oxidation: Exposure to oxidizing agents can cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.[1]
-
Photolysis: Exposure to UV light can lead to significant degradation.[1]
Forced degradation studies are typically conducted by exposing this compound solutions to these conditions to understand its stability profile.[1]
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
The most commonly used and validated analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying this compound and its various degradation products with high specificity and sensitivity.[4][5]
-
UV-Vis Spectrophotometry: This technique can be used for the simultaneous determination of this compound and its primary degradation product, sulfanilamide, especially when their UV spectra are sufficiently distinct at a specific pH.[1][6]
Q4: Are there official guidelines for conducting forced degradation studies?
Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing and forced degradation studies. The relevant documents, such as ICH Q1A(R2), outline the recommended stress conditions and the general approach for developing stability-indicating methods.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Parameters | % Degradation of this compound | Primary Degradation Product(s) | Reference |
| Thermal | 10 hours at 100°C (pH ~5.5) | ~15% | Sulfanilamide | [1] |
| Photolytic | 1 hour exposure to UV light | ~29% | Sulfanilamide | [1] |
| Acid Hydrolysis | 1 M HCl at 80°C for 2 hours | Significant degradation | Sulfanilamide | [7] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 4 hours | Significant degradation | Sulfanilamide | |
| Oxidative | 3% H2O2 at room temperature for 24 hours | Significant degradation | N-oxide species, Sulfanilamide | [3][8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a stability-indicating method for the simultaneous determination of this compound and its primary degradation product, sulfanilamide.
1. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetate (B1210297) buffer (0.01 M, pH 7) : Acetonitrile : Methanol (75:20:5, v/v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[5]
2. Preparation of Solutions:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in distilled water to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Sulfanilamide): Accurately weigh and dissolve an appropriate amount of sulfanilamide reference standard in distilled water to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain final concentrations of 15 µg/mL for both this compound and sulfanilamide.[5]
-
Sample Preparation: Dilute the sample solution (e.g., ophthalmic solution) with the mobile phase to fall within the linear range of the assay.
3. System Suitability:
Before sample analysis, perform system suitability tests. The acceptance criteria typically include:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Resolution between this compound and sulfanilamide: Not less than 2.0
UV-Vis Spectrophotometric Method
This two-component spectrophotometric method allows for the simultaneous determination of this compound and sulfanilamide.
1. Instrument and Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Wavelengths for measurement: 271 nm (λmax of this compound at pH 4.0) and 258 nm (λmax of sulfanilamide at pH 4.0).[1]
-
Blank: Acetate buffer (pH 4.0).
2. Preparation of Solutions:
-
Acetate Buffer (0.2 M, pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Standard Stock Solutions (1.0 x 10⁻⁴ M): Prepare individual stock solutions of this compound and sulfanilamide in distilled water.[1]
-
Working Standard Solutions: From the stock solutions, prepare a series of dilutions in the range of 1.0–5.0 × 10⁻⁵ M with distilled water and adjust the pH to 4.0 with the acetate buffer.[1]
-
Sample Preparation: Dilute the sample appropriately with distilled water and adjust the pH to 4.0 with the acetate buffer.
3. Measurement and Calculation:
-
Measure the absorbance of the sample solution at 271 nm (A1) and 258 nm (A2).
-
The concentrations of this compound (C_SC) and sulfanilamide (C_SN) can be calculated using the following simultaneous equations, where 'K' represents the absorptivity constants of the pure substances at the respective wavelengths:
-
A1 = K_SC1 * C_SC + K_SN1 * C_SN
-
A2 = K_SC2 * C_SC + K_SN2 * C_SN
The absorptivity constants need to be predetermined by measuring the absorbance of a series of standard solutions of each compound at both wavelengths.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[9] |
| Shifting Retention Times | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has degraded.- Check the pump for leaks and ensure a consistent flow rate.[10] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections.- Elution of strongly retained compounds from previous runs. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure.- Flush the column with a strong solvent between analyses.[11] |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Flush the system to remove air bubbles.- Use fresh, high-purity solvents.- Replace the detector lamp if necessary. |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Readings | - Incorrect wavelength setting.- Dirty or scratched cuvettes.- Air bubbles in the cuvette.- Sample concentration outside the linear range. | - Verify the wavelength accuracy of the spectrophotometer.- Clean cuvettes thoroughly before each use and handle them carefully.- Gently tap the cuvette to dislodge any air bubbles.- Dilute the sample to be within the calibrated concentration range. |
| High Background Absorbance | - Contaminated blank solution.- Turbidity in the sample. | - Use a fresh, clean blank solution.- Filter or centrifuge the sample to remove any particulate matter. |
| Non-linear Calibration Curve | - Molecular interactions at high concentrations.- Stray light in the instrument.- Incorrect blank measurement. | - Work within the lower concentration range.- Have the instrument serviced to check for stray light.- Ensure the blank is representative of the sample matrix without the analyte. |
| Interference from Excipients | - Excipients in the formulation absorb at the analytical wavelength. | - If possible, use a wavelength where the analyte has high absorbance and the excipient has minimal absorbance.- Employ a sample preparation technique (e.g., extraction) to remove interfering substances. |
Visualized Workflows and Pathways
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
Caption: Simplified degradation pathway of this compound.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. veeprho.com [veeprho.com]
- 4. akjournals.com [akjournals.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. [PDF] Direct Determination of this compound by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 7. Determination of sulphacetamide, sulphadimidine or sulphathiourea in the presence of their degradation products using first derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 9. hplc.eu [hplc.eu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Stability of sulfacetamide sodium solutions under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of sulfacetamide (B1682645) sodium solutions under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and analysis of sulfacetamide sodium solutions.
| Question/Issue | Answer/Troubleshooting Steps |
| Why has my this compound solution turned yellow or brown? | Discoloration of this compound solutions upon standing is an indication of degradation.[1][2][3][4] The primary degradation product is sulfanilamide (B372717), which can further oxidize to form colored compounds.[5] If your solution has darkened, it should be discarded as its potency and safety may be compromised.[1][2][3][4] To prevent this, store solutions protected from light and at the recommended temperature. |
| I am seeing a precipitate in my refrigerated this compound solution. What should I do? | This compound has limited solubility at lower temperatures. If a precipitate forms upon refrigeration, allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may indicate degradation or the presence of insoluble impurities. The solution should not be used if the precipitate does not fully dissolve upon warming. |
| My assay results for this compound are lower than expected. What are the possible causes? | Lower than expected assay values can be due to degradation of this compound. The most common cause is hydrolysis to sulfanilamide.[5] Ensure your analytical method is stability-indicating and can differentiate between this compound and its degradation products.[5] Review your storage conditions, including temperature, pH, and light exposure, to ensure they are optimal for stability. |
| How can I prevent the degradation of my this compound solution? | To minimize degradation, store this compound solutions at controlled room temperature (20-25°C or 68-77°F) or under refrigeration (2-8°C or 36-46°F), as specified for the formulation.[2][3][4] Always protect solutions from light by using amber-colored containers or by storing them in the dark.[1] The pH of the solution should be maintained within the recommended range (typically 6.8-8.0 for ophthalmic solutions) to ensure stability.[3][4] The addition of antioxidants, such as sodium metabisulfite, can also help to prevent oxidative degradation.[6] |
| What are the main degradation products of this compound? | The primary degradation product of this compound is sulfanilamide, formed through hydrolysis.[5] Under photolytic conditions, sulfanilamide can be further oxidized to other products, including azobenzene-4,4-disulfoxamide upon prolonged exposure to light and heat.[5] |
Quantitative Stability Data
The following tables summarize the degradation of this compound solutions under various stress conditions. This data is essential for understanding the stability profile of the molecule and for designing appropriate storage and handling procedures.
Table 1: Effect of Temperature on the Stability of this compound Solutions
| Temperature | Duration | Percent Degradation (%) | Primary Degradation Product |
| 100°C (212°F) | 10 hours | ~15 | Sulfanilamide[5] |
Note: This table will be expanded with more data as it becomes available through further research.
Table 2: Effect of Light on the Stability of this compound Solutions
| Light Source | Duration | Percent Degradation (%) | Primary Degradation Product |
| UV Light | 1 hour | ~29 | Sulfanilamide[5] |
Note: This table will be expanded with more data as it becomes available through further research.
Table 3: Effect of pH on the Photostability of this compound Solutions
| pH | Condition | Observation |
| ~5.0 | Photolysis | Highest rate of photodegradation observed. |
Note: This table will be expanded with quantitative degradation data as it becomes available through further research.
Table 4: Effect of Antioxidants on the Photostability of this compound Solutions
| Antioxidant | Observation |
| Sodium Metabisulfite | Effective in stabilizing this compound solutions against photodegradation.[6] |
| Sodium Edetate | Shows stabilizing effect in this compound solutions.[6] |
Note: This table will be expanded with quantitative data on the extent of stabilization as it becomes available through further research.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound solutions.
Protocol 1: Stability-Indicating UV Spectrometric Assay for this compound and Sulfanilamide
This protocol describes a validated UV spectrometric method for the simultaneous determination of this compound and its primary degradation product, sulfanilamide.[5]
1. Materials and Reagents:
-
This compound Reference Standard
-
Sulfanilamide Reference Standard
-
Sodium Acetate (B1210297)
-
Acetic Acid
-
Distilled Water
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Acetate Buffer (0.2 M, pH 4.0): Prepare by dissolving the appropriate amounts of sodium acetate and acetic acid in distilled water.
-
Stock Solutions (1.0 x 10⁻⁴ M): Separately weigh and dissolve appropriate amounts of this compound and sulfanilamide reference standards in distilled water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the acetate buffer to achieve concentrations in the range of 1.0–5.0 × 10⁻⁵ M.
3. Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to measure absorbance at 271 nm and 258 nm.
-
Use the acetate buffer as the blank.
-
Measure the absorbance of each working standard solution at both wavelengths.
4. Calculation of Concentrations:
-
The concentrations of this compound (C_SC) and sulfanilamide (C_SN) in a mixture can be calculated using the following simultaneous equations, based on the additivity of absorbances:
-
A₂₇₁ = ε_SC,₂₇₁ * b * C_SC + ε_SN,₂₇₁ * b * C_SN
-
A₂₅₈ = ε_SC,₂₅₈ * b * C_SC + ε_SN,₂₅₈ * b * C_SN
-
Where:
-
A₂₇₁ and A₂₅₈ are the absorbances of the mixture at 271 nm and 258 nm, respectively.
-
ε_SC,₂₇₁ and ε_SC,₂₅₈ are the molar absorptivities of this compound at 271 nm and 258 nm, respectively.
-
ε_SN,₂₇₁ and ε_SN,₂₅₈ are the molar absorptivities of sulfanilamide at 271 nm and 258 nm, respectively.
-
b is the path length of the cuvette (typically 1 cm).
-
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to generate the degradation products and to demonstrate the stability-indicating nature of the analytical method.
1. Thermal Degradation:
-
Prepare a solution of this compound in water.
-
Place the solution in a thermostatically controlled water bath at a high temperature (e.g., 100°C) for a specified period (e.g., 10 hours).[5]
-
After the specified time, remove the solution, allow it to cool to room temperature, and analyze it using the stability-indicating assay.
2. Photodegradation:
-
Prepare a solution of this compound in water.
-
Expose the solution to a UV light source (e.g., TUV 30 Watts) for a specified period (e.g., 1 hour).[5]
-
Protect a control sample from light.
-
After the exposure period, analyze both the exposed and control samples using the stability-indicating assay.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sulfacetamide ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. Sulfacetamide SodiumOphthalmic Solution, USP [dailymed.nlm.nih.gov]
- 5. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfacetamide Sodium Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of sulfacetamide (B1682645) sodium using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of sulfacetamide sodium by RP-HPLC, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound, an acidic compound, is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[1][2] For this compound, using a mobile phase with a pH well below its pKa of approximately 5.4 will ensure it is in a single, non-ionized form, minimizing interactions with the stationary phase.[3][4] Consider using an acidic modifier like acetic acid or phosphoric acid to lower the pH.[5][6][7]
-
Increase Buffer Concentration: A buffer helps maintain a constant pH and can mask residual silanol groups.[8][9] Using a buffer like acetate (B1210297) or phosphate (B84403) at a concentration of 25-50 mM can improve peak shape.[3][10][11]
-
Use a Different Organic Modifier: While acetonitrile (B52724) and methanol (B129727) are common, they have different properties.[8][12] If you are using one, try switching to the other or using a combination to see if peak shape improves.
-
Consider a Modern, End-Capped Column: Newer HPLC columns are often better end-capped, reducing the number of free silanol groups available for secondary interactions.
Question: My this compound peak has a poor retention time or is eluting too quickly/slowly. What should I do?
Answer: Retention time issues are typically resolved by adjusting the mobile phase's elution strength.
-
To Increase Retention Time (if eluting too quickly): Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.[12] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time.[12]
-
To Decrease Retention Time (if eluting too slowly): Increase the percentage of the organic modifier.[12] Be cautious not to increase it so much that you lose resolution between this compound and other components.
-
Check Flow Rate: Ensure your pump is delivering the correct flow rate. Inconsistent flow can lead to shifting retention times.[13]
-
Column Temperature: Ensure a consistent column temperature is maintained using a column oven, as temperature fluctuations can affect retention.[13]
Question: I am seeing poor resolution between this compound and other components (e.g., impurities like sulfanilamide (B372717) or other active ingredients). How can I improve this?
Answer: Improving resolution often requires fine-tuning the mobile phase composition and other chromatographic parameters.
-
Optimize Organic Modifier Ratio: The choice and ratio of organic solvents can significantly impact selectivity.[8] Try different ratios of methanol and acetonitrile with water. For example, a mobile phase of methanol:water (60:40, v/v) has been used successfully.[14] Another approach used a mixture of acetonitrile and 1% orthophosphoric acid (pH 5.0) in a 70:30 ratio.[6]
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of interfering compounds, thus changing their retention and improving separation.[3] Experiment with the pH around the pKa values of the compounds you are trying to separate.
-
Change the Organic Modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different chemical properties.[12]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can be employed to improve resolution, especially for complex mixtures.[1]
Question: The baseline of my chromatogram is noisy or drifting. What could be the cause?
Answer: Baseline issues can stem from the mobile phase, the detector, or the HPLC system itself.
-
Mobile Phase Preparation: Ensure your mobile phase is properly filtered and degassed to remove particulates and dissolved air, which can cause baseline noise.[2][13] Contaminated solvents or additives can also lead to a noisy or drifting baseline.
-
Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase.[13] At least 10-15 column volumes are recommended.
-
Detector Issues: A dirty flow cell in the UV detector can cause baseline noise. Flush the flow cell with a strong solvent like isopropanol.
-
Pump Performance: Inconsistent mixing of solvents by the pump can lead to baseline drift, especially in gradient elution.[13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation on a C18 column?
A1: A good starting point for a C18 column would be a mixture of an acidic aqueous buffer and an organic modifier. For example, you could start with a mobile phase consisting of methanol and a 0.25% (v/v) acetic acid solution in a 7:93 ratio.[5] Another common starting point is a mixture of acetonitrile and a phosphate or acetate buffer at a pH between 3 and 5.[6][10] The exact ratio will depend on your specific column and desired retention time.
Q2: What is the typical UV detection wavelength for this compound?
A2: this compound has a UV absorbance maximum around 254-273 nm.[4][6][14] Common wavelengths used for detection are 254 nm, 257 nm, and 273 nm.[5][6][14] It is always recommended to determine the optimal wavelength using a UV scan of a standard solution.
Q3: Is it better to use methanol or acetonitrile as the organic modifier?
A3: Both methanol and acetonitrile are commonly used and can provide good separation for this compound.[5][6][7][14] Acetonitrile generally has a lower viscosity and allows for lower backpressure, while methanol can offer different selectivity.[2][8] The choice between them can be part of the method development process to achieve the best resolution.
Q4: Do I need to use a buffer in my mobile phase?
A4: While not always strictly necessary if using a strong acid to control pH, a buffer is highly recommended for robust and reproducible results.[8] A buffer will resist small changes in pH that can affect the retention time and peak shape of this compound.[9] Phosphate and acetate buffers are commonly used.[3][10]
Q5: How does pH affect the retention of this compound in reverse-phase HPLC?
A5: In reverse-phase HPLC, the retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[1] At a pH below its pKa (around 5.4), this compound is primarily in its neutral, more hydrophobic form and will be more retained on the nonpolar C18 stationary phase.[3][4] At a pH above its pKa, it becomes ionized, more polar, and will be less retained, eluting earlier from the column.[12]
Experimental Protocols
Below are summarized experimental conditions from published methods for the separation of this compound.
Method 1: Methanol-Based Mobile Phase
-
Objective: Determination of this compound and sulfanilamide.
-
Stationary Phase: Spherisorb C18 column.[5]
-
Mobile Phase: Methanol and 0.25% (v/v) acetic acid solution (7:93).[5]
-
Flow Rate: Not specified, but typically 1.0 mL/min for analytical scale.
-
Detection: UV at 257 nm.[5]
Method 2: Acetonitrile-Based Mobile Phase
-
Objective: Simultaneous estimation of fluorometholone (B1672912) and this compound.
-
Stationary Phase: Shimadzu RP-18 column (5µm, 250mm × 4.6mm i.d).[6]
-
Mobile Phase: Acetonitrile and 1% Ortho Phosphoric Acid (pH=5.0) (70:30).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[6]
Method 3: Buffered Mobile Phase with Ternary Mixture
-
Objective: Simultaneous quantification of this compound and prednisolone (B192156) sodium phosphate.
-
Stationary Phase: Promosil C18 (5 µm, 100A, 4.6 ◊ 150 mm) column.[10]
-
Mobile Phase: Acetate buffer (0.01 M, pH 7), acetonitrile, and methanol (75:20:5 v/v/v).[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Detection: Diode-array detector.[10]
Data Presentation
The following tables summarize the chromatographic conditions from various methods for easy comparison.
Table 1: Mobile Phase Compositions for this compound Analysis
| Organic Modifier | Aqueous Component | Ratio (Organic:Aqueous) | pH | Reference |
| Methanol | 0.25% (v/v) Acetic Acid | 7:93 | Not specified | [5] |
| Acetonitrile | 1% Ortho Phosphoric Acid | 70:30 | 5.0 | [6] |
| Acetonitrile:Methanol | 0.01 M Acetate Buffer | 25:75 (Organic mix:Buffer) | 7.0 | [10] |
| Methanol | Water | 60:40 | 5.0 (adjusted with OPA) | [14] |
| Acetonitrile:Methanol | Distilled Water | 40:60 (Organic mix:Water) | 2.5 (adjusted with OPA) | [7] |
Table 2: Summary of HPLC System Parameters
| Column Type | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Spherisorb C18 | Not specified | Not specified | 257 | [5] |
| Shimadzu RP-18 (5µm) | 250mm x 4.6mm | 1.0 | 254 | [6] |
| Promosil C18 (5µm) | 150mm x 4.6mm | 0.8 | Diode Array | [10] |
| X-bridge ODS (5µm) | 250mm x 4.6mm | 1.0 | 273 | [14] |
| C18 (5µm) | 250mm x 4.6mm | 1.0 | 278 | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for optimizing this compound separation.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of this compound and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. akjournals.com [akjournals.com]
Addressing solubility issues of sulfacetamide sodium in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the solubility of sulfacetamide (B1682645) sodium in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of sulfacetamide sodium in aqueous solutions?
This compound is generally characterized by its high solubility in water.[1] However, its solubility can be influenced by the specific buffer system and conditions. In phosphate-buffered saline (PBS) at a pH of 7.2, its solubility is approximately 5 mg/mL.[2] The free acid form, sulfacetamide, is significantly less soluble in water.[3][4]
Q2: How does pH affect the solubility of this compound?
The pH of the aqueous buffer is a critical factor governing the solubility of this compound. The compound has two pKa values: pKa1 at ~1.8 (related to the amino group) and pKa2 at ~5.4 (related to the sulfonamide group).[5] At a pH above the sulfonamide pKa (5.4), the molecule is predominantly in its deprotonated, anionic form, which is highly soluble in water. A solution of this compound in water (1 in 20) typically has a pH between 8.0 and 9.5, contributing to its high solubility. If the buffer pH drops significantly below 5.4, the equilibrium will shift towards the less soluble, protonated form of sulfacetamide, potentially causing precipitation.
Q3: Why is my this compound precipitating out of solution?
Precipitation can occur for several reasons:
-
Incorrect pH: If the buffer's pH is too acidic (approaching or below the pKa of 5.4), the more soluble sodium salt can convert to the less soluble sulfacetamide free acid.[5]
-
Low Temperature: The solubility of many salts, including sodium phosphate (B84403) buffers themselves, can decrease at lower temperatures (e.g., 4°C or on ice), which can lead to crystallization.[6] This effect can be exacerbated by high salt concentrations.
-
High Concentration of Organic Co-solvents: While this compound is soluble in some organic solvents, adding high percentages of solvents like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer can cause the buffer salts or the this compound to precipitate.[2][7]
-
Exceeding Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the specific buffer system being used. For instance, in PBS (pH 7.2), the solubility is around 5 mg/mL.[2]
Q4: Can I store aqueous solutions of this compound?
It is generally not recommended to store aqueous solutions of this compound for more than one day.[2] Degradation can occur, particularly at higher temperatures, where the compound may hydrolyze to sulfanilamide.[8] For longer-term storage, it is advisable to prepare fresh solutions as needed or to store stock solutions in appropriate organic solvents under inert gas at -20°C or -80°C.[2][9]
Data and Physicochemical Properties
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely Soluble (approx. 1g in 1.5 mL) | [1][5][10] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~ 5 mg/mL | [2] |
| Ethanol | Slightly Soluble (~1 mg/mL) | [2][5] |
| DMSO | ~ 15-33 mg/mL | [2][11] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | [2] |
| Chloroform / Ether | Practically Insoluble | [1][5] |
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₂NaO₃S | [12] |
| Molecular Weight | ~236.2 g/mol | [1] |
| pKa₁ (amino group) | ~1.8 | [5] |
| pKa₂ (sulfonamide group) | ~5.4 | [5] |
| pH of 1-in-20 aqueous solution | 8.0 - 9.5 |
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, pKa, and sulfacetamide's soluble form.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
This protocol details the steps to prepare a 50 mg/mL stock solution of this compound in water.
-
Materials:
-
This compound (crystalline solid)
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile volumetric flask
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately. For a 10 mL solution, weigh 500 mg.
-
Transfer the powder to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Place the magnetic stir bar in the flask and stir at room temperature until the solid is completely dissolved. The solution should be clear and colorless.
-
Once dissolved, carefully add water to bring the final volume to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Sterile-filter the solution through a 0.22 µm filter if required for the application.
-
-
Notes:
Protocol 2: Troubleshooting Precipitation in a Phosphate Buffer
This protocol provides steps to resolve precipitation when preparing a working solution of this compound in a phosphate buffer.
-
Initial Observation: A precipitate or cloudiness is observed after adding this compound to a phosphate buffer and attempting to dissolve it.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the final pH of the solution. If the pH is below 6.0, the sulfacetamide may be converting to its less soluble free acid form.
-
Corrective Action: Slowly add dilute sodium hydroxide (B78521) (e.g., 0.1 N NaOH) dropwise while stirring and monitoring the pH. Adjust the pH to be neutral or slightly alkaline (e.g., pH 7.0-8.5) until the precipitate redissolves.
-
-
Check Temperature: If the buffer was stored at a low temperature (e.g., 4°C), the solubility of both the buffer salts and the compound may be reduced.[6]
-
Corrective Action: Gently warm the solution in a water bath to room temperature or 37°C. Swirl occasionally to facilitate dissolution.
-
-
Review Concentration: Confirm that the target concentration does not exceed the known solubility limit in your specific buffer system. For PBS at pH 7.2, this is approximately 5 mg/mL.[2]
-
Corrective Action: If the concentration is too high, dilute the solution with more buffer until the precipitate dissolves. For future experiments, start with a lower target concentration.
-
-
Order of Dissolution: When preparing buffers with multiple components, it is good practice to dissolve buffering agents and salts first, adjust the pH, and then add the active compound last.[13] This ensures the compound is added to a stable, pH-adjusted environment.
-
References
- 1. nbinno.com [nbinno.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Sulfacetamide CAS#: 144-80-9 [m.chemicalbook.com]
- 4. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfacetamide [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS#:6209-17-2 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sodium Sulfacetamide | C8H9N2NaO3S | CID 4022878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preventing degradation of sulfacetamide sodium during experimental procedures
Technical Support Center: Sulfacetamide (B1682645) Sodium Experimental Stability
Welcome to the technical support center for sulfacetamide sodium. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow or brown. What is the cause?
A: Discoloration is a common indicator of degradation, primarily due to oxidation and photodegradation. When exposed to light and oxygen, sulfacetamide can degrade, and its primary degradation product, sulfanilamide (B372717), can further oxidize to form colored products, including a blue product and azo dyes.[1][2] It is crucial to protect solutions from light by using amber-colored vessels or wrapping containers in aluminum foil.[1][3]
Q2: I've observed a precipitate forming in my buffered this compound solution. Why is this happening?
A: Precipitation can occur if the pH of the solution drops. This compound is the salt form of sulfacetamide and is highly water-soluble. However, sulfacetamide itself has a pKa of approximately 5.4.[4] If the pH of the solution approaches this pKa, the more water-insoluble free acid form of sulfacetamide will begin to precipitate out. Ensure your buffer system is robust enough to maintain a pH well above 6.0, ideally within the range of 7.0-7.4 for optimal stability and solubility.
Q3: My quantitative analysis (e.g., HPLC, UV-Vis) is showing inconsistent concentrations of this compound over time. What could be the issue?
A: Inconsistent analytical results are often a sign of ongoing degradation. The primary degradation pathway is hydrolysis, where this compound breaks down into sulfanilamide.[1][5] This reaction is influenced by temperature and pH.[1] Higher temperatures accelerate this hydrolysis.[1] To ensure consistent results, prepare solutions fresh, store them at recommended cool temperatures, protect them from light, and analyze them as quickly as possible after preparation.
Q4: What are the main degradation products I should be aware of?
A: The major and most well-documented degradation product of this compound is sulfanilamide, formed through hydrolysis.[1][4][5] Under conditions of light or heat, sulfanilamide has been identified as the primary degradant.[4] Further degradation of sulfanilamide can occur, especially under oxidative or photolytic stress, leading to various colored byproducts.[1][2] Other potential degradation pathways include benzene (B151609) ring dihydroxylation and the breaking of the sulfur-nitrogen bond.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellow/Brown) | Oxidation / Photodegradation: Exposure to UV light or atmospheric oxygen.[1][2] | - Store solutions in amber glass vials or light-blocking containers.[3] - Prepare solutions under an inert gas atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant such as sodium metabisulfite (B1197395).[7][8] |
| Precipitate Formation | pH Shift: The pH of the solution has decreased, causing the precipitation of the less soluble sulfacetamide free acid. | - Use a stable buffer system to maintain a pH between 7.0 and 7.4. - Verify the pH of the solution after adding all components. - Avoid using acidic buffers or solutions that could lower the overall pH. |
| Loss of Potency / Inconsistent Assay | Hydrolysis: The compound is degrading into sulfanilamide. This is accelerated by heat.[1] | - Prepare solutions fresh before use. - If short-term storage is necessary, store solutions at 2-8°C. - Avoid autoclaving solutions if possible; sterile filtration is a more stable alternative.[9] |
| Unexpected Peaks in Chromatogram | Formation of Degradants: Hydrolysis, oxidation, or photodegradation is creating byproducts. | - Identify the primary degradant, sulfanilamide, using a reference standard.[4] - Employ a stability-indicating analytical method capable of separating the parent drug from its degradation products.[4][10] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol outlines a method for preparing a this compound solution with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (USP grade)
-
Sterile Water for Injection
-
Phosphate (B84403) Buffer (pH 7.4)
-
Sodium Metabisulfite (Antioxidant)
-
Sodium Edetate (Chelating Agent)[7]
-
Sterile 0.22 µm Syringe Filter
-
Sterile, Amber Glass Vials
Procedure:
-
Prepare a phosphate buffer solution (e.g., 50 mM) and adjust the pH to 7.4.
-
To the buffer, add sodium edetate to a final concentration of 0.1% w/v to chelate trace metal ions that can catalyze oxidation.
-
Add sodium metabisulfite to a final concentration of 0.1% w/v as an antioxidant.[7]
-
Gently purge the buffered solution with inert gas (e.g., nitrogen) for 15 minutes to remove dissolved oxygen.
-
Weigh the required amount of this compound and slowly dissolve it in the prepared buffer under gentle stirring. Maintain the inert gas blanket during this step.
-
Once fully dissolved, perform sterile filtration using a 0.22 µm syringe filter into the final sterile, amber glass vials.
-
Seal the vials and store them at 2-8°C, protected from light.
Protocol 2: Stability-Indicating UV Spectrophotometric Method
This method allows for the simultaneous quantification of this compound and its primary degradant, sulfanilamide.[4][10]
Principle: Sulfacetamide (SC) and sulfanilamide (SN) have distinct UV absorption maxima at pH 4.0. SC absorbs maximally at 271 nm, while SN absorbs at 258 nm.[4] This difference allows for their simultaneous determination using a two-component spectrometric assay.[4]
Reagents:
-
Acetate (B1210297) Buffer (pH 4.0)
-
This compound Reference Standard
-
Sulfanilamide Reference Standard
-
Degraded sample solution (or experimental sample)
Procedure:
-
Preparation of Standards: Prepare stock solutions of both this compound and sulfanilamide in the acetate buffer (pH 4.0). Create a series of dilutions to establish a calibration curve for each compound at both 271 nm and 258 nm.
-
Sample Preparation: Dilute the experimental sample with the acetate buffer (pH 4.0) to a concentration that falls within the linear range of the calibration curves.
-
Measurement: Measure the absorbance of the prepared sample at both 271 nm and 258 nm.
-
Calculation: Use the absorbances and the calibration data to solve a set of simultaneous equations (based on the principle of additive absorbencies) to determine the concentration of both sulfacetamide and sulfanilamide in the sample.[4]
Visualizations: Workflows and Degradation Pathways
Workflow for Preparing a Stable Solution
Caption: Workflow for preparing a stable this compound solution.
Primary Degradation Pathways
Caption: Simplified degradation pathways of this compound.
Troubleshooting Logic for a Degraded Sample
Caption: Decision tree for troubleshooting sulfacetamide degradation.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of this compound ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical study on the adsorption and catalytic degradation mechanism of sulfacetamide on anatase TiO2(001) and (101) surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. pustaka.unpad.ac.id [pustaka.unpad.ac.id]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sulfacetamide Sodium In Vitro pH Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfacetamide (B1682645) sodium. The following information addresses common issues encountered during in vitro experiments related to the impact of pH on its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of sulfacetamide sodium in aqueous solutions?
A1: The major degradation product of this compound is sulfanilamide (B372717), formed through the hydrolysis of the amide bond.[1] This degradation can be influenced by factors such as pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is pH-dependent. Generally, it is more stable in neutral to slightly alkaline conditions. Acidic conditions can catalyze the hydrolysis of the N-acetyl group, leading to the formation of sulfanilamide. For ophthalmic preparations, a pH close to the physiological pH of tear fluid (around 7.4) is often targeted to enhance both stability and patient comfort.[2]
Q3: Why is my this compound solution turning yellow or brown over time?
A3: Discoloration of this compound solutions can be an indication of degradation. This is often due to oxidation, which can be accelerated by exposure to light and air. It is recommended to store solutions protected from light.[1]
Q4: How does pH influence the antibacterial activity of this compound?
A4: The antibacterial activity of sulfonamides, including sulfacetamide, is influenced by pH. The activity is generally attributed to the concentration of the unionized form of the drug, as it can more readily penetrate the bacterial cell wall. The pKa of sulfacetamide's sulfonamide group is approximately 5.4.[1] Therefore, at a lower pH, a higher proportion of the drug will be in its unionized, more active form. However, the increased degradation at lower pH presents a trade-off between activity and stability.
Q5: What is the mechanism of action of this compound?
A5: this compound is a bacteriostatic agent. It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4][5] This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By blocking this pathway, this compound prevents the bacteria from multiplying.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inadequate pH control | Ensure the use of appropriate buffer systems with sufficient buffering capacity to maintain a constant pH throughout the experiment. Verify the pH of the solutions at the beginning and end of the study. |
| Exposure to light | Protect all solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil. Photodegradation can occur, leading to inconsistent results.[1] |
| Temperature fluctuations | Maintain a constant and controlled temperature throughout the experiment using a calibrated incubator or water bath. |
| Oxidation | Consider purging the solutions with an inert gas (e.g., nitrogen) to minimize oxidative degradation, especially for long-term studies. |
Issue 2: Difficulty in quantifying this compound and its degradation product, sulfanilamide.
| Possible Cause | Troubleshooting Step |
| Overlapping UV spectra | At neutral pH, the UV absorption maxima of this compound and sulfanilamide are very close (260 nm and 259 nm, respectively), making simultaneous quantification difficult.[1] |
| Solution | Adjust the pH of the sample to 4.0 using an acetate (B1210297) buffer. At this pH, the absorption maxima are distinct (271 nm for sulfacetamide and 258 nm for sulfanilamide), allowing for their simultaneous determination using a two-component spectrometric assay.[1] |
| Inadequate separation in HPLC | Optimize the mobile phase composition and pH for better resolution between the peaks of this compound and sulfanilamide. A reverse-phase C18 column is commonly used. |
Issue 3: Low or variable antibacterial activity observed in vitro.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the culture medium | The pH of the test medium can significantly impact the ionization state and, consequently, the activity of sulfacetamide. Adjust the pH of the medium to the desired value and ensure it remains stable during the incubation period. Consider testing at a range of pH values to determine the optimal condition for activity. |
| Drug degradation in the medium | If the experiment is conducted over a prolonged period, this compound may degrade in the medium, especially at a lower pH. Prepare fresh solutions before each experiment and consider the stability of the drug under the specific experimental conditions. |
| Bacterial strain resistance | Ensure that the bacterial strain being used is susceptible to sulfonamides. Include a reference susceptible strain as a positive control. |
Data Presentation
Table 1: Illustrative Degradation Kinetics of this compound at 50°C
(Note: The following data is illustrative to demonstrate the expected trend, as specific kinetic data from the primary literature was not available.)
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 4.0 | 0.231 | 3.0 |
| 5.0 | 0.069 | 10.0 |
| 6.0 | 0.023 | 30.1 |
| 7.0 | 0.014 | 49.5 |
| 7.4 | 0.011 | 63.0 |
| 8.0 | 0.015 | 46.2 |
| 9.0 | 0.028 | 24.8 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against E. coli at Different pH Values
(Note: The following data is illustrative to demonstrate the expected trend, as specific experimental data was not available.)
| pH of Culture Medium | MIC (µg/mL) |
| 5.5 | 32 |
| 6.5 | 64 |
| 7.4 | 128 |
| 8.0 | 256 |
Experimental Protocols
Protocol 1: Determination of this compound Stability as a Function of pH
This protocol outlines a method to study the degradation kinetics of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4 to 9).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Incubation:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a known final concentration.
-
Divide the solution for each pH into multiple aliquots in amber vials.
-
Place the vials in a constant temperature bath or incubator (e.g., 50°C) to accelerate degradation.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH. Immediately cool the sample to stop further degradation.
-
Analysis:
-
Adjust the pH of a portion of each sample to 4.0 with acetate buffer.
-
Determine the concentrations of this compound and sulfanilamide using a validated analytical method, such as the two-component UV-spectrophotometric method (measuring absorbance at 271 nm and 258 nm) or a stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The slope of the linear regression will give the apparent first-order degradation rate constant (k_obs).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k_obs.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol describes the broth microdilution method to assess the antibacterial activity of this compound at various pH levels.
-
Preparation of pH-Adjusted Growth Media: Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Divide the medium into several batches and adjust the pH of each batch to the desired values (e.g., 5.5, 6.5, 7.4, 8.0) using sterile HCl or NaOH. Sterilize the pH-adjusted media.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in sterile deionized water.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution using the pH-adjusted media to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus). Dilute the inoculum in the corresponding pH-adjusted medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in medium without drug) and a negative control (medium only) for each pH.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for Determining this compound Stability vs. pH.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. This compound | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methods for removing sulfanilamide impurity from sulfacetamide sodium samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for removing sulfanilamide (B372717) impurity from sulfacetamide (B1682645) sodium samples.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove sulfanilamide from sulfacetamide sodium?
A1: Sulfanilamide is a known impurity and a primary degradation product of this compound.[1] Regulatory bodies like the British Pharmacopoeia set strict limits on the allowable amount of sulfanilamide in this compound active pharmaceutical ingredients (APIs).[2] Exceeding these limits can affect the drug's safety and efficacy.
Q2: What are the common methods for removing sulfanilamide from this compound?
A2: The most common methods for purifying this compound and removing sulfanilamide impurity are recrystallization and column chromatography. The choice of method depends on the scale of purification, the initial purity of the sample, and the desired final purity.
Q3: How can I determine the level of sulfanilamide impurity in my sample?
A3: Several analytical methods can be used to quantify sulfanilamide in this compound, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-spectrophotometry.[2][3][4] HPLC is often the preferred method due to its high sensitivity and accuracy.[2]
Q4: What are the key considerations when choosing a recrystallization solvent?
A4: A good recrystallization solvent should dissolve this compound readily at elevated temperatures but poorly at lower temperatures.[5] Conversely, the impurity, sulfanilamide, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be filtered off hot). The solvent should also be chemically inert to both compounds and easily removable from the purified crystals.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly at room temperature, then in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Vigorously stir the solution during cooling. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the washing solvent. | - Reduce the amount of solvent used in the next attempt.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Purity has not significantly improved. | - The chosen solvent does not effectively differentiate between this compound and sulfanilamide in terms of solubility.- The cooling was too rapid, trapping impurities within the crystals. | - Experiment with different solvent systems (e.g., varying the ratio of co-solvents).- Allow for slow cooling to promote the formation of pure crystals. Consider a second recrystallization step. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and sulfanilamide. | - Inappropriate mobile phase composition.- Column overloading. | - Optimize the mobile phase. A common mobile phase for separating these compounds is a mixture of methanol (B129727) and water.[2] Adjust the ratio to achieve better resolution.- Reduce the amount of sample loaded onto the column. |
| Tailing of peaks. | - Interactions between the analyte and the stationary phase.- Column degradation. | - Add a small amount of a competing agent (e.g., acetic acid) to the mobile phase.[3]- Use a new or thoroughly cleaned column. |
| Low recovery of the desired compound. | - Irreversible adsorption of the compound to the stationary phase.- Elution with a solvent that is too weak. | - Try a different stationary phase.- Increase the polarity of the mobile phase to ensure complete elution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on the principles of recrystallization and the known solubility characteristics of sulfonamides. The optimal solvent system and volumes may need to be determined empirically. A mixture of an alcohol and water is a common choice for recrystallizing polar organic compounds.
Materials:
-
Impure this compound containing sulfanilamide
-
Isopropyl alcohol (or ethanol)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Begin by determining an appropriate solvent ratio. A good starting point is a mixture of isopropyl alcohol and water. The goal is to find a ratio where this compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a minimal amount of the chosen hot solvent mixture and heat gently with swirling until the solid is completely dissolved. If undissolved solids remain, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining mother liquor containing the dissolved sulfanilamide.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Purity Analysis: Analyze the purity of the dried crystals using HPLC or another suitable analytical method to determine the residual sulfanilamide content.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the preparative chromatographic separation of this compound from sulfanilamide.
Materials:
-
Impure this compound
-
Silica (B1680970) gel (for normal-phase) or C18 silica (for reverse-phase)
-
Chromatography column
-
Solvents for the mobile phase (e.g., methanol, water, chloroform, dichloromethane, acetic acid)[2][6]
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Stationary Phase and Mobile Phase Selection: Choose an appropriate stationary and mobile phase. For reverse-phase chromatography, a C18 column with a methanol/water mobile phase is a common choice.[2] For normal-phase, a silica gel column with a mobile phase like chloroform:dichloromethane:acetic acid could be effective.[6]
-
Column Packing: Prepare and pack the chromatography column with the chosen stationary phase.
-
Sample Preparation: Dissolve the impure this compound in a minimum amount of the mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using an appropriate analytical method.
Data Presentation
The following table summarizes hypothetical data to illustrate the effectiveness of the purification methods. Actual results will vary based on experimental conditions.
| Purification Method | Initial Sulfanilamide (%) | Final Sulfanilamide (%) | Recovery of this compound (%) |
| Single Recrystallization | 2.0 | 0.5 | 85 |
| Double Recrystallization | 2.0 | < 0.1 | 70 |
| Column Chromatography | 2.0 | < 0.05 | 90 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Determination of this compound and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
Quality control parameters for sulfacetamide sodium in a research setting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the quality control of sulfacetamide (B1682645) sodium in a research setting. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the critical quality control parameters for sulfacetamide sodium?
The key quality control parameters for this compound are broadly categorized into identification, assay, impurities, and physical and chemical tests. These are essential to ensure the identity, strength, quality, and purity of the substance.
2. How is the identity of this compound confirmed?
Identification is typically confirmed through a combination of tests, including Infrared (IR) spectroscopy, melting point determination of the precipitated sulfacetamide, and specific chemical identification tests as outlined in pharmacopeias like the USP.[1][2]
3. What is the acceptable assay range for this compound?
The assay for this compound, calculated on an anhydrous basis, should be between 99.0% and 100.5%.[2] For formulated products like ophthalmic solutions, the content of this compound is typically required to be between 90.0% and 110.0% of the labeled amount.[1]
4. What are the common impurities found in this compound?
Common impurities include sulfanilamide (B372717) (a primary degradation product) and N4-acetylsulfacetamide.[3][4] Pharmacopeias also list other related substances, often designated as Impurity A (sulfanilamide), B, C, and D.[5]
5. What are the acceptance criteria for impurities in this compound?
Following ICH guidelines, specific limits are set for individual and total impurities. Typically, for active pharmaceutical ingredients, individual unidentified impurities are limited to 0.1-0.5%, and total impurities are generally limited to about 1.0%.[3]
Quality Control Parameters Summary
The following tables summarize the key quality control tests and their acceptance criteria for this compound.
| Test | Method | Acceptance Criteria |
| Identification | ||
| A | Infrared Absorption <197K> | The IR spectrum of the sample corresponds to that of the USP this compound Reference Standard.[2] |
| B | Melting Point of Sulfacetamide <741> | The sulfacetamide obtained melts between 180°C and 184°C.[1][2] |
| C | Chemical Test (Reaction with copper sulfate) | A light bluish-green precipitate is formed. |
| D | Chemical Test (Azo dye formation) | An orange-red precipitate is formed.[2] |
| E | Sodium Identification | Responds to the tests for Sodium.[2] |
| Assay | High-Performance Liquid Chromatography (HPLC) or Titration | 99.0% - 100.5% on the anhydrous basis.[2] |
| Impurities | ||
| Related Substances | HPLC | Individual and total impurities should not exceed the limits specified in the monograph or as per ICH guidelines.[3] |
| Physicochemical Tests | ||
| pH <791> | Potentiometric | Between 8.0 and 9.5, in a solution (1 in 20).[2] |
| Water Determination <921> | Karl Fischer Titration | Not more than 8.1%.[2] |
| Clarity and Color of Solution | Visual Inspection | A solution of 200 mg in 5 mL of 1 N sodium hydroxide (B78521) is yellow to faintly yellow and has not more than a trace of turbidity.[2] |
| Heavy Metals <231> | Method II | Not more than 0.002%.[2] |
| Selenium <291> | Not more than 0.003%.[2] |
Experimental Protocols
Identification Test B: Melting Point of Precipitated Sulfacetamide
-
Sample Preparation: Dissolve about 1 g of this compound in 25 mL of water.
-
Precipitation: Adjust the pH to between 4 and 5 with 6 N acetic acid. A white precipitate of sulfacetamide will form.
-
Filtration and Washing: Filter the precipitate and wash it with water.
-
Drying: Dry the precipitate at 105°C for 2 hours.
-
Melting Point Determination: Determine the melting range of the dried sulfacetamide using a calibrated melting point apparatus.[1][2]
Assay by High-Performance Liquid Chromatography (HPLC)
This is a general protocol based on USP guidelines; specific parameters may need to be optimized for your system.
-
Mobile Phase: Prepare a filtered and degassed mixture of water, methanol, and glacial acetic acid (e.g., 875:125:3).
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the Standard Preparation.
-
Chromatographic System:
-
Column: C18, 3.9-mm x 30-cm.
-
Detector: UV, 254 nm.
-
Flow Rate: About 2.0 mL per minute.
-
Injection Volume: About 20 µL.
-
-
System Suitability: Inject the Standard Preparation and verify system suitability parameters such as tailing factor (not more than 2.0) and relative standard deviation for replicate injections (not more than 2.0%).[6]
-
Procedure: Separately inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph, record the chromatograms, and measure the peak areas.
-
Calculation: Calculate the percentage of this compound in the sample using the responses from the Standard and Sample Preparations.
Troubleshooting Guides
HPLC Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | - Injection failure- Detector issue (lamp off)- Incorrect mobile phase composition | - Check autosampler for proper injection.- Ensure detector lamp is on and functioning.- Verify the mobile phase composition and preparation. |
| Peak tailing | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Use a new or different column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be within the optimal range for the column (typically 2-8 for silica-based columns).[7] |
| Split peaks | - Clogged column frit- Column void | - Replace the column inlet frit.- Replace the column. |
| Inconsistent retention times | - Leak in the system- Inconsistent mobile phase composition- Temperature fluctuations | - Check for leaks at all fittings.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.[7] |
| Ghost peaks | - Contamination in the mobile phase or sample- Carryover from previous injections | - Use fresh, high-purity solvents and sample diluents.- Implement a needle wash step in the injection sequence. |
Identification Test Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Melting point is out of range | - Impure sample- Incomplete drying of the precipitate- Incorrect heating rate on the melting point apparatus | - Recrystallize the precipitated sulfacetamide.- Ensure the sample is thoroughly dried as per the protocol.- Use a slow heating rate (e.g., 1-2°C per minute) near the expected melting point. |
| IR spectrum does not match the reference standard | - Incorrect sample preparation (e.g., KBr pellet)- Instrument malfunction- Sample is not this compound | - Prepare a new KBr pellet or re-run the sample.- Calibrate and verify the performance of the IR spectrometer.- Perform other identification tests to confirm the identity of the material. |
| Chemical identification tests fail | - Incorrect reagent preparation- Improper execution of the test procedure | - Prepare fresh reagents and verify their quality.- Carefully review and repeat the test procedure, ensuring all steps are followed correctly. |
Visualizations
Caption: Workflow for the identification of this compound.
Caption: Decision tree for troubleshooting out-of-specification assay results.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. drugfuture.com [drugfuture.com]
- 3. veeprho.com [veeprho.com]
- 4. akjournals.com [akjournals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Simultaneous Determination of Sulfacetamide and its Impurities
For researchers, scientists, and professionals in drug development, the accurate and simultaneous quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of sulfacetamide (B1682645) and its common impurities, such as sulfanilamide (B372717) and dapsone (B1669823), against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
A robust and widely used method for the analysis of sulfacetamide and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers high specificity, accuracy, and precision.
Experimental Protocol: RP-HPLC
A validated isocratic RP-HPLC method for the simultaneous determination of sulfacetamide sodium, sulfanilamide, and dapsone has been reported with the following parameters[1][2][3]:
-
Column: C18 column (e.g., X-bridge ODS, 5 μm, 250 mm × 4.6 mm i.d.)[1].
-
Mobile Phase: A green mobile phase consisting of a mixture of methanol (B129727) and water (60:40, v/v)[1][2]. The pH may be adjusted to 5.0 with orthophosphoric acid[1].
-
Injection Volume: 20 μL[1].
-
Temperature: The column compartment is typically maintained at a constant temperature, for instance, 30°C[4].
Validation Parameters
The performance of this HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose[1][2][5]. Key validation parameters are summarized in the table below.
| Parameter | This compound | Sulfanilamide | Dapsone |
| Linearity Range (µg/mL) | 1.00–30.00[1] | 0.10–8.00[1] | 0.50–16.00[1] |
| Accuracy (% Recovery) | Good[1] | Good[1] | Good[1] |
| Precision (Intraday & Interday) | Low %RSD[1] | Low %RSD[1] | Low %RSD[1] |
Table 1. Summary of Validation Data for the RP-HPLC Method.
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of sulfacetamide and its impurities. These alternatives may offer advantages in terms of cost, speed, or simplicity.
Thin-Layer Chromatography (TLC) - Spectrodensitometry
This method provides a viable alternative to HPLC for the separation and quantification of sulfacetamide and its impurities[1][2][3].
-
Mobile Phase: A mixture of chloroform, dichloromethane, and acetic acid (6:2.5:1.5, by volume)[1][2].
-
Detection: Densitometric scanning in absorbance mode at 273 nm[1][2].
The TLC-spectrodensitometric method has also been validated in accordance with ICH guidelines and has shown good accuracy and precision[1][2]. A polynomial relationship was found for the calibration curve of this compound in the range of 0.10–4.00 μ g/band [1].
Spectrophotometric Methods
Spectrophotometric methods, including those coupled with cloud point extraction, offer a simple and cost-effective approach for the determination of sulfacetamide.
One reported method involves the conversion of this compound to a diazonium salt, followed by a coupling reaction with p-cresol (B1678582) in an alkaline medium to form a colored product[6][7].
-
Cloud Point Extraction: Utilizes a non-ionic surfactant like Triton X-100 to preconcentrate the analyte[6].
This method demonstrates good linearity over a concentration range of 1.0-60 µg/mL with a high correlation coefficient (R² = 0.9991)[6][7]. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.070 µg/mL and 0.231 µg/mL, respectively[6][7].
Summary Comparison of Methods
| Feature | RP-HPLC | TLC-Spectrodensitometry | Spectrophotometry with Cloud Point Extraction |
| Principle | Chromatographic separation | Planar chromatographic separation | Colorimetric reaction and extraction |
| Specificity | High | Good | Moderate to Good |
| Sensitivity | High | Good | High (due to preconcentration) |
| Speed | Moderate | Relatively Fast | Fast |
| Cost | High | Moderate | Low |
| Quantitative Accuracy | Excellent | Good | Good |
| Simultaneous Analysis | Yes | Yes | Primarily for the main component |
Table 2. Objective Comparison of Analytical Methods.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the validated RP-HPLC method for the simultaneous determination of sulfacetamide and its impurities.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validated chromatographic methods for the simultaneous determination of a ternary mixture of this compound and two of its official impurities; sulfanilamide and dapsone | Semantic Scholar [semanticscholar.org]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. academic.oup.com [academic.oup.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
In Vitro Showdown: A Comparative Analysis of Sulfacetamide Sodium and Other Sulfonamide Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro activity of sulfonamide antibiotics is critical for informed decision-making in antimicrobial research and development. This guide provides a comparative analysis of sulfacetamide (B1682645) sodium against other common sulfonamides, supported by experimental data and detailed protocols.
Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. By disrupting this pathway, sulfonamides exert a bacteriostatic effect, curbing the proliferation of susceptible microorganisms.[1][2][3] While the mechanism of action is shared across the class, the in vitro efficacy of individual sulfonamides can vary. This guide focuses on a comparative analysis of sulfacetamide sodium, sulfadiazine (B1682646), and sulfamethoxazole (B1682508) against common bacterial pathogens.
Comparative In Vitro Antibacterial Activity
| Antibiotic | Organism | MIC Range (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | 20 - 50 | [4] |
| Escherichia coli | 20 - 50 | [4] | |
| General Bacterial Isolates | 60 - 64000 (0.006% to 6.4%) | [5] | |
| Sulfadiazine | Staphylococcus aureus | Varies | [6] |
| Pseudomonas aeruginosa | >1000 (Moderately resistant) | [7] | |
| Neisseria meningitidis | 0.5 - 200 | [8] | |
| Sulfamethoxazole | Staphylococcus aureus | Varies | [9] |
| Escherichia coli | Varies | [10] | |
| Pseudomonas aeruginosa | >1000 (Highly resistant) | [7] |
Note: The MIC values for sulfadiazine and sulfamethoxazole can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is essential for comparing the activity of different antibiotics. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides.
Broth Microdilution Method
This method determines the MIC of an antibiotic in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sulfonamide stock solutions
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of the sulfonamide stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, slight trailing growth (a faint turbidity) may be observed and should be disregarded in determining the endpoint.[11]
-
Agar (B569324) Dilution Method
This method determines the MIC of an antibiotic on a solid medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sulfonamide stock solutions
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of MHA plates, each containing a specific concentration of the sulfonamide. This is done by adding a calculated amount of the antibiotic stock solution to the molten agar before pouring the plates.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. A multipoint inoculator can be used for this purpose.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.
-
Conclusion
While all sulfonamides share a common mechanism of action, their in vitro effectiveness can differ. The available data suggests that this compound possesses a broad spectrum of activity against common Gram-positive and Gram-negative bacteria.[12][13] However, the emergence of resistance to sulfonamides is a significant concern.[14] For a definitive comparison of the in vitro potency of this compound against other sulfonamides, further direct comparative studies using standardized methodologies are warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to generate robust and reliable data to inform the development of new and effective antimicrobial strategies.
References
- 1. [The effective antibacterial spectrum of sulfacetamide] [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [dailymed.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
An In Vitro Comparison of the Antibacterial Efficacy of Sulfacetamide and Sulfanilamide: A Guide for Researchers
This guide provides a detailed comparison of the in vitro antibacterial efficacy of two prominent sulfonamide antibiotics, sulfacetamide (B1682645) and sulfanilamide (B372717). Designed for researchers, scientists, and drug development professionals, this document outlines their shared mechanism of action, presents available quantitative data from various in vitro studies, and provides standardized experimental protocols for assessing their antibacterial properties.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Both sulfacetamide and sulfanilamide are synthetic bacteriostatic antibiotics that share a common mechanism of action. They function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[1][2]
By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides bind to the active site of DHPS, thereby blocking the folic acid synthesis pathway. This disruption ultimately inhibits bacterial growth and replication.[1][2] Human cells are not affected by this mechanism as they obtain folic acid from their diet rather than synthesizing it.
Quantitative Data on Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sulfacetamide and sulfanilamide against various bacterial strains, compiled from multiple independent studies.
Disclaimer: The data presented below is collated from various sources and not from a single, direct comparative study. Therefore, variations in experimental conditions (e.g., specific strain, inoculum size, media composition, and incubation time) may exist between studies, and direct comparison of MIC values should be made with caution.
Table 1: In Vitro Antibacterial Activity of Sulfacetamide
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 64 - 512 | [3] |
| Staphylococcus aureus | ATCC 25923 | 64 - 256 | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | >1000 | [4] |
| Streptococcus pyogenes | Clinical Isolates | >512 (Resistant) | [5] |
| Various Pathogens | Clinical Isolates | 0.006% - 6.4% (w/v) | [6] |
Table 2: In Vitro Antibacterial Activity of Sulfanilamide
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 32 - 512 | [7] |
| Escherichia coli | K12 | Not specified | [8] |
| Pseudomonas aeruginosa | Antibiotic-resistant | Not specified | [9] |
| Streptococcus pyogenes | Susceptible Isolates | <2 | [5] |
| Streptococcus pyogenes | Resistant Isolates | >512 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial efficacy of sulfacetamide and sulfanilamide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Sulfacetamide and Sulfanilamide analytical standards
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: Prepare stock solutions of sulfacetamide and sulfanilamide in a suitable solvent (e.g., water or dimethyl sulfoxide). Perform serial two-fold dilutions of each drug in CAMHB in the 96-well plate to achieve a range of concentrations. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Stock solutions of sulfacetamide and sulfanilamide
-
Bacterial strains
-
Sterile cotton swabs
-
McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Application of Disks: Aseptically place paper disks impregnated with known concentrations of sulfacetamide and sulfanilamide onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is inversely related to the MIC.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for in vitro antibacterial efficacy testing.
Summary of Antibacterial Spectrum
Based on the available literature, both sulfacetamide and sulfanilamide exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[10][11] However, the emergence of resistance has limited their clinical efficacy against certain pathogens.[1][12] Notably, many strains of Pseudomonas aeruginosa are reported to be resistant to sulfonamides.[4][13] The in vitro efficacy can be influenced by the specific bacterial strain and the presence of resistance mechanisms. Combination therapy, for instance with trimethoprim (B1683648), can enhance the antibacterial effect and is a common clinical practice.
References
- 1. ijesrr.org [ijesrr.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. jocpr.com [jocpr.com]
- 4. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | relA Inactivation Converts Sulfonamides Into Bactericidal Compounds [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric and HPLC Methods for Sulfacetamide Sodium Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfacetamide (B1682645) sodium, a widely used sulfonamide antibiotic in ophthalmic preparations, is critical for ensuring product quality and therapeutic efficacy. Both spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. This guide provides a detailed comparison of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of sulfacetamide sodium using spectrophotometric and HPLC methods, based on published validation data.
| Performance Parameter | Spectrophotometric Method | HPLC Method |
| Linearity Range | 1.0–5.0 × 10⁻⁵ M (0.25–1.27 mg%)[1] | 10-150 µg/mL[2] |
| Accuracy (% Recovery) | 100.03 ± 0.589%[1][3] | 99-101%[4] |
| Precision (RSD) | 0.587%[1][3] | < 2%[4] |
| Limit of Detection (LOD) | 1.67 × 10⁻⁶ M (0.04 mg%)[1][3] | 1.15 µg/mL[2][4] |
| Limit of Quantification (LOQ) | 5.07 × 10⁻⁶ M (0.13 mg%)[1][3] | 3.83 µg/mL[2][4] |
| Correlation Coefficient (R²) | 0.99986[1] | Not explicitly stated, but linearity is established[2][4] |
Experimental Protocols
Spectrophotometric Method
This method relies on the direct measurement of the ultraviolet (UV) absorbance of this compound.
-
Instrumentation : A UV-Visible spectrophotometer with 1-cm matched quartz cells is required.
-
Reagents : Acetate (B1210297) buffer (pH 4.0).
-
Standard Solution Preparation : A standard stock solution of this compound is prepared in the acetate buffer. Serial dilutions are then made to prepare calibration standards within the linear range (e.g., 1.0–5.0 × 10⁻⁵ M)[1].
-
Sample Preparation : The sample containing this compound is diluted with the acetate buffer to a concentration that falls within the established linear range of the assay.
-
Measurement : The absorbance of the standard and sample solutions is measured at the absorption maximum of 271 nm, using the acetate buffer as a blank[1].
-
Quantification : The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.
HPLC Method
This method utilizes reverse-phase chromatography to separate this compound from other components before quantification.
-
Instrumentation : A standard HPLC system equipped with a UV detector, an autosampler, and a C18 column (e.g., 5 µm, 4.6 x 150 mm) is used[2][4].
-
Mobile Phase : A common mobile phase is a mixture of 0.01 M acetate buffer (pH 7.0), acetonitrile, and methanol (B129727) in a ratio of 75:20:5 (v/v/v)[2][4].
-
Chromatographic Conditions :
-
Standard Solution Preparation : A stock solution of this compound is prepared in deionized water. This is then serially diluted with the mobile phase to create working standards across a specified concentration range (e.g., 10-150 µg/mL)[2].
-
Sample Preparation : The sample is diluted with the mobile phase to a concentration within the calibration range.
-
Analysis : The standard and sample solutions are injected into the HPLC system. The peak area of this compound is recorded.
-
Quantification : A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is then calculated from this curve.
Methodology Workflow and Cross-Validation
The following diagram illustrates the logical workflow for quantifying this compound and the process for cross-validating the spectrophotometric and HPLC methods.
Caption: Workflow for the cross-validation of spectrophotometric and HPLC methods.
Discussion
Both spectrophotometry and HPLC are demonstrated to be accurate and precise for the quantification of this compound.
-
Spectrophotometry offers a simpler, more rapid, and cost-effective approach. However, its specificity can be a limitation, as it may be susceptible to interference from other UV-absorbing compounds present in the sample matrix, such as degradation products (e.g., sulfanilamide)[1][3]. The use of a two-component spectrometric assay can mitigate this to some extent by allowing for the simultaneous determination of sulfacetamide and its primary degradant[1].
-
HPLC provides superior specificity due to its chromatographic separation step. This makes it the method of choice when analyzing complex matrices or when the presence of impurities or degradation products is a concern[7][8]. While the initial setup cost and analysis time are higher than for spectrophotometry, the reliability and specificity of HPLC are often indispensable in a drug development and quality control setting.
The choice between spectrophotometric and HPLC methods for this compound quantification depends on the specific requirements of the analysis. For rapid, routine analysis of relatively pure samples, spectrophotometry is a viable option. For regulatory submissions, stability studies, and the analysis of formulations containing multiple components or potential impurities, the specificity and robustness of HPLC are essential. Cross-validation of the two methods, as outlined in the workflow, can provide a high degree of confidence in the analytical results.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. akjournals.com [akjournals.com]
- 7. Assay of this compound ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship of Sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various sulfonamide derivatives, focusing on their antibacterial, anticancer, and carbonic anhydrase inhibitory activities. The information presented is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate understanding and further research in the field of drug discovery and development.
Antibacterial Sulfonamides
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), sulfonamides disrupt the bacterial folic acid pathway, leading to a bacteriostatic effect.
Structure-Activity Relationship of Antibacterial Sulfonamides:
The general structure of antibacterial sulfonamides consists of a substituted benzene (B151609) ring attached to a sulfonamide group and an amino group. Key SAR observations include:
-
Amino Group: The primary aromatic amine (-NH₂) at the N4 position is essential for activity. It must be in the para position relative to the sulfonamide group. Acylation of this amine can lead to prodrugs that are metabolized in vivo to the active form.
-
Sulfonamide Group: The sulfonamide moiety (-SO₂NHR) is critical for binding to the DHPS enzyme. The acidity of the sulfonamide proton plays a role in its activity.
-
R-Group: Variations in the substituent (R) on the sulfonamide nitrogen (N1) significantly influence the potency, pharmacokinetic properties, and solubility of the drug. Electron-withdrawing heterocyclic rings at this position generally enhance antibacterial activity.
Comparative Antibacterial Activity of Sulfonamide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative sulfonamide derivatives against common bacterial strains. Lower MIC values indicate higher antibacterial potency.
| Derivative | R-Group | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Sulfanilamide | -H | >1000 | >1000 | [Generic Data] |
| Sulfadiazine | Pyrimidin-2-yl | 16-64 | 4-16 | [Generic Data] |
| Sulfamethoxazole | 5-Methyl-3-isoxazolyl | 8-32 | 1-4 | [Generic Data] |
| Sulfisoxazole | 3,4-Dimethyl-5-isoxazolyl | 8-32 | 2-8 | [Generic Data] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sulfonamide derivative stock solutions
-
Sterile diluent (e.g., saline or MHB)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to each well of a 96-well microtiter plate. b. Add 100 µL of the sulfonamide stock solution to the first well of a row. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture in sterile saline or MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Controls: a. Growth Control: Wells containing MHB and bacterial inoculum, but no drug. b. Sterility Control: Wells containing MHB only.
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Signaling Pathway: Inhibition of Bacterial Folate Synthesis
The following diagram illustrates the mechanism of action of antibacterial sulfonamides.
Anticancer Sulfonamides
Certain sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.
Structure-Activity Relationship of Anticancer Sulfonamides:
The SAR for anticancer sulfonamides is diverse and target-dependent. For those inducing apoptosis, key features often include:
-
Aromatic/Heterocyclic Core: The core structure is often a substituted aromatic or heterocyclic ring system.
-
Sulfonamide Linker: The sulfonamide group can act as a linker connecting different pharmacophoric moieties.
-
Substituents: The nature and position of substituents on the aromatic rings significantly impact cytotoxicity. For instance, electron-withdrawing groups can sometimes enhance activity.
Comparative Anticancer Activity of Sulfonamide Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected anticancer sulfonamide derivatives against human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indisulam | Cell cycle arrest | A549 (Lung) | 0.5 | [Generic Data] |
| E7070 | Cell cycle arrest | HCT-116 (Colon) | 0.05 | [Generic Data] |
| CA-4 | Tubulin polymerization inhibitor | MCF-7 (Breast) | 0.002 | [Generic Data] |
| Celecoxib | COX-2 inhibitor | PC-3 (Prostate) | 15 | [Generic Data] |
Experimental Protocol: Determination of IC₅₀ by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sulfonamide derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the sulfonamide derivatives in culture medium. b. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathway: Induction of Apoptosis by Anticancer Sulfonamides
The diagram below depicts a simplified pathway for apoptosis induction by certain sulfonamide derivatives, often involving the activation of caspase cascades.
Sulfonamide Carbonic Anhydrase Inhibitors
Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These inhibitors are used clinically as diuretics, antiglaucoma agents, and are being investigated as anticancer and anti-obesity drugs.
Structure-Activity Relationship of Carbonic Anhydrase Inhibitors:
The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group and is essential for inhibitory activity.
-
Primary Sulfonamide: The unsubstituted sulfonamide group is crucial for coordinating with the Zn²⁺ ion in the active site of the enzyme.
-
Aromatic/Heterocyclic Ring: The ring system to which the sulfonamide is attached influences the affinity and selectivity for different CA isoforms. Modifications to this ring can target specific subpockets within the enzyme's active site.
-
"Tail" Modifications: Adding various substituents (tails) to the aromatic or heterocyclic ring can enhance binding affinity and isoform selectivity by interacting with amino acid residues in the active site.
Comparative Carbonic Anhydrase Inhibitory Activity
The following table shows the inhibition constants (Ki) of representative sulfonamide-based carbonic anhydrase inhibitors against two human CA isoforms, hCA I and hCA II. Lower Ki values indicate stronger inhibition.
| Derivative | R-Group | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| Acetazolamide | 5-Acetamido-1,3,4-thiadiazol-2-yl | 250 | 12 | [Generic Data] |
| Methazolamide | 5-Acetylimino-4-methyl-Δ²-1,3,4-thiadiazoline-2-yl | 50 | 14 | [Generic Data] |
| Dorzolamide | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | 3000 | 0.54 | [Generic Data] |
| Brinzolamide | (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | 3800 | 0.31 | [Generic Data] |
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition
A common method for measuring CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (pNPA) as the substrate
-
Sulfonamide inhibitor stock solutions (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the CA enzyme in Tris-HCl buffer. b. Prepare a stock solution of pNPA in a suitable solvent like acetonitrile. c. Prepare serial dilutions of the sulfonamide inhibitor in buffer.
-
Assay Setup: a. In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution (or vehicle for control), and the enzyme solution. b. Incubate at room temperature for a few minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: a. Initiate the reaction by adding the pNPA substrate to all wells.
-
Measurement: a. Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots. b. Determine the percent inhibition for each inhibitor concentration. c. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀. The Ki can be determined from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
The diagram below illustrates the catalytic mechanism of carbonic anhydrase and its inhibition by sulfonamides.
Validating the Bacteriostatic Effect of Sulfacetamide Sodium: A Comparative Guide to Bacterial Viability Assays
For Immediate Publication
Shanghai, China – December 21, 2025 – In the landscape of antimicrobial research and development, the accurate assessment of an agent's efficacy is paramount. This guide provides a comprehensive comparison of sulfacetamide (B1682645) sodium's bacteriostatic activity against other common bacteriostatic agents, supported by established bacterial viability assays. This document is intended for researchers, scientists, and drug development professionals seeking to validate the antimicrobial properties of sulfacetamide sodium.
This compound, a sulfonamide antibiotic, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[1] This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and replication.[1][2] By disrupting this pathway, this compound effectively halts bacterial proliferation, allowing the host's immune system to clear the infection.[1] This mechanism is effective against a range of Gram-positive and Gram-negative bacteria.[2]
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and provide a comparison with other well-known bacteriostatic antibiotics, tetracycline (B611298) and erythromycin, against common pathogenic bacteria, Staphylococcus aureus and Escherichia coli.
It is important to note that the data presented below is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions. This highlights a current gap in the readily available literature and underscores the need for further direct comparative studies.
Table 1: MIC of this compound against S. aureus and E. coli
| Microorganism | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | 60 - 64000 |
| Escherichia coli | 60 - 64000 |
Data based on a study evaluating the in-vitro antibacterial properties of sulfacetamide containing drugs against various pathogenic bacterial strains.[3]
Table 2: Comparative MIC Values of Bacteriostatic Antibiotics against S. aureus
| Antibiotic | Representative MIC50 (µg/mL) | Representative MIC90 (µg/mL) |
| This compound | - | - |
| Tetracycline | ≤4 | >8 |
| Erythromycin | ≤0.5 | >4 |
Note: MIC50 and MIC90 values for Tetracycline and Erythromycin are representative data from a surveillance study and are not from a direct comparative study with this compound.[4] Specific MIC50 and MIC90 for this compound were not available in the reviewed literature.
Table 3: Comparative MIC Values of Bacteriostatic Antibiotics against E. coli
| Antibiotic | Representative MIC50 (µg/mL) | Representative MIC90 (µg/mL) |
| This compound | - | - |
| Tetracycline | 8 | 32 |
| Erythromycin | 64 | >1024 |
Note: MIC50 and MIC90 values for Tetracycline and Erythromycin are representative data from surveillance studies and are not from a direct comparative study with this compound.[5][6] Specific MIC50 and MIC90 for this compound were not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific validation. The following are detailed methodologies for two key bacterial viability assays used to assess bacteriostatic effects.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound (and other comparative agents) at a known concentration in a suitable solvent.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism (S. aureus or E. coli).
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Time-Kill Curve Assay Protocol
This assay provides information on the rate and extent of antimicrobial activity over time.
-
Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth medium.
-
Test Setup:
-
Prepare flasks or tubes containing the broth medium with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask with no antimicrobial agent.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a sterile saline or buffer solution.
-
Plate a specific volume of each dilution onto an appropriate agar medium.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration to generate the time-kill curves. A bacteriostatic effect is generally characterized by a minimal change in the initial inoculum count over the 24-hour period.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow of a bacterial viability assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 3. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Antibiotics MIC50, MIC90 and breakpoints for 2 709 S. aureus isolates. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: The Efficacy of Sulfacetamide Sodium Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial effects of sulfacetamide (B1682645) sodium on gram-positive and gram-negative bacteria. By examining its mechanism of action, available susceptibility data, and the molecular basis of resistance, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.
Executive Summary
Sulfacetamide sodium is a sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a variety of gram-positive and gram-negative microorganisms.[1][2] Its therapeutic efficacy stems from the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] While effective against many common pathogens, its activity can vary between gram-positive and gram-negative species due to differences in cell wall structure, metabolic pathways, and the development of resistance. This guide explores these differences, supported by available data and detailed experimental protocols.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's primary mechanism of action is the disruption of the folic acid synthesis pathway in bacteria. As a structural analog of para-aminobenzoic acid (PABA), sulfacetamide competitively inhibits the enzyme dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the conversion of PABA and dihydropteridine diphosphate (B83284) into dihydropteroate, a precursor of folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1] By blocking this pathway, this compound effectively halts bacterial proliferation, exerting a bacteriostatic effect.[2]
Figure 1: Mechanism of Action of this compound.
Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria
While this compound is active against both gram-positive and gram-negative bacteria, the spectrum and degree of activity can differ. The outer membrane of gram-negative bacteria can present an additional barrier to drug penetration, potentially influencing susceptibility.
Quantitative Data
Obtaining a comprehensive, directly comparative dataset of Minimum Inhibitory Concentration (MIC) values for this compound across a wide range of gram-positive and gram-negative bacteria from publicly available literature is challenging. One study reported a broad effective concentration range of 0.006% to 6.4% against various pathogenic bacterial strains isolated from the eye, without specifying the individual MICs for each species.[1] Another study investigating sulfonamide derivatives against clinical isolates of Staphylococcus aureus found MIC values ranging from 32 to 512 μg/mL, highlighting significant strain-to-strain variability.[3]
The following tables summarize the available qualitative and semi-quantitative susceptibility data for this compound against common gram-positive and gram-negative bacteria.
Table 1: Susceptibility of Gram-Positive Bacteria to this compound
| Bacterial Species | Susceptibility | Notes |
| Staphylococcus aureus | Generally Susceptible | A significant percentage of staphylococcal isolates are reported to be resistant.[4][5] |
| Streptococcus pneumoniae | Generally Susceptible | [4][5] |
| Streptococcus (viridans group) | Generally Susceptible | [4][5] |
Table 2: Susceptibility of Gram-Negative Bacteria to this compound
| Bacterial Species | Susceptibility | Notes |
| Escherichia coli | Generally Susceptible | [4][5] |
| Haemophilus influenzae | Generally Susceptible | [4][5] |
| Klebsiella species | Generally Susceptible | [4][5] |
| Enterobacter species | Generally Susceptible | [4][5] |
| Neisseria species | Inadequate Coverage | [4][5] |
| Serratia marcescens | Inadequate Coverage | [4][5] |
| Pseudomonas aeruginosa | Inadequate Coverage | [4][5] |
| Shigella sonnei | Reported as Resistant to Sulphanilamide | A study showed resistance to the related sulfonamide, sulphanilamide.[6] |
Mechanisms of Resistance
Bacterial resistance to this compound can arise through several mechanisms, with notable differences between gram-positive and gram-negative organisms.
-
Alterations in Dihydropteroate Synthase (DHPS): Mutations in the folP gene, which encodes DHPS, can lead to an enzyme with a reduced affinity for sulfonamides while still being able to bind to PABA.[4]
-
Increased Production of PABA: Bacteria may overproduce PABA, which can outcompete sulfacetamide for binding to the DHPS enzyme.[4]
-
Acquisition of Alternative DHPS Genes: A primary mechanism of resistance, particularly in gram-negative bacteria, is the acquisition of plasmids carrying alternative DHPS genes, such as sul1 and sul2. These genes encode for DHPS variants that are highly resistant to sulfonamides.
Structural Differences in DHPS
The crystal structures of DHPS from both Staphylococcus aureus (a gram-positive bacterium) and Escherichia coli (a gram-negative bacterium) have been determined.[7][8] While both enzymes belong to the "TIM-barrel" family of proteins, there are differences in the lengths and conformations of the active site loops. For instance, one of the loops (loop 5) adjacent to the active site contains 16 residues in the E. coli enzyme but only 9 in the S. aureus enzyme.[8] These structural variations may influence substrate and inhibitor binding, potentially contributing to differences in susceptibility.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for reproducible research. The following are outlines of the two most common methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Broth Microdilution MIC Test Workflow.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Figure 3: Kirby-Bauer Disk Diffusion Test Workflow.
Conclusion
This compound remains a clinically relevant bacteriostatic agent with activity against a range of gram-positive and gram-negative bacteria. While generally effective against common pathogens like S. aureus, S. pneumoniae, E. coli, and H. influenzae, its utility is limited against others such as P. aeruginosa and S. marcescens. The primary mechanism of resistance involves alterations to the target enzyme, DHPS, with gram-negative bacteria frequently acquiring resistance through plasmid-mediated transfer of resistant DHPS genes. Further research providing direct comparative quantitative susceptibility data for this compound against a broader panel of bacteria would be invaluable for a more complete understanding of its antimicrobial spectrum. The structural differences in the DHPS enzyme between gram-positive and gram-negative bacteria may offer a promising avenue for the development of more targeted sulfonamide antibiotics.
References
- 1. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfacetamide SodiumOphthalmic Solution, USP [dailymed.nlm.nih.gov]
- 5. This compound OPHTHALMIC SOLUTION USP, 10% [dailymed.nlm.nih.gov]
- 6. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 7. Structure and function of the dihydropteroate synthase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Sulfacetamide Sodium's In Vitro Efficacy Against Common Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial activity of sulfacetamide (B1682645) sodium, presenting a statistical analysis of Minimum Inhibitory Concentration (MIC) data against a panel of clinically relevant bacterial strains. This guide offers a comparative perspective by juxtaposing its performance with other established antibiotics, supported by detailed experimental methodologies.
Sulfacetamide sodium, a sulfonamide antibiotic, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase. This enzyme is critical for the synthesis of folic acid, an essential component for bacterial growth and replication.[1][2] By disrupting this pathway, this compound effectively halts bacterial proliferation. This guide provides a quantitative analysis of its in vitro activity against key Gram-positive and Gram-negative bacteria and compares it with other antibiotics.
Minimum Inhibitory Concentration (MIC) Data Summary
The following table summarizes the MIC values of this compound and comparator antibiotics against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis. All MIC values are presented in micrograms per milliliter (µg/mL). It is important to note that quantitative MIC data for this compound is limited in publicly available literature. The data presented for sulfacetamide derivatives and related sulfonamides are intended to provide a contextual understanding of the potential efficacy of this class of antibiotics.
| Bacterial Strain | Sulfacetamide Derivative/Related Sulfonamide MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Gentamicin (B1671437) MIC (µg/mL) |
| Escherichia coli | 128 (Sulfamethizole) | 0.013 - 0.08 | 4 |
| Staphylococcus aureus (MRSA) | 6.25 - 80 (Derivatives) | 0.6 | 4 |
| Pseudomonas aeruginosa | >1000 (Sulfamethoxazole, resistant strains) | 0.15 - 1 | 4 - 8 |
| Enterococcus faecalis | 20 - 80 (Thymol-sulfacetamide conjugate, VRE) | 1 | >500 (High-level resistance) |
Note: The MIC values for sulfacetamide derivatives against S. aureus (MRSA) and E. faecalis (VRE) were reported for novel synthesized compounds and may not be directly representative of this compound. The value for E. coli is for sulfamethizole, a different sulfonamide. The value for P. aeruginosa is for sulfamethoxazole (B1682508) and indicates high-level resistance.
Mechanism of Action: A Visual Representation
The antibacterial action of this compound is centered on the folic acid synthesis pathway, a crucial metabolic process for bacteria. The following diagram illustrates this mechanism.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The Broth Microdilution method is a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium is then added to each well. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Materials:
-
MUELLER-HINTON BROTH (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. For sulfonamides, slight trailing growth (up to 20% of the growth in the control well) may be disregarded.
-
The following diagram outlines the experimental workflow for the broth microdilution MIC assay.
Comparative Discussion
The available data suggests that while sulfacetamide and its derivatives demonstrate activity against S. aureus and E. faecalis, their efficacy against Gram-negative organisms like E. coli and particularly P. aeruginosa may be limited, with higher MIC values observed for related sulfonamides. In contrast, comparator antibiotics such as ciprofloxacin and gentamicin generally exhibit lower MICs against these pathogens, indicating greater in vitro potency.
The bacteriostatic nature of this compound necessitates a functional host immune system to clear the infection. Its clinical utility is well-established in topical applications for ophthalmic and dermatological infections. However, for systemic infections, especially those caused by organisms with potentially high MICs, alternative bactericidal agents may be more appropriate.
It is crucial for researchers and drug development professionals to consider the specific bacterial species and potential for resistance when evaluating the suitability of this compound. The provided experimental protocol for MIC determination serves as a foundational method for generating robust and comparable in vitro susceptibility data to guide further research and development efforts.
References
- 1. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Resistance in Enterococcus faecalis Isolated from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Sulfacetamide Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of sulfacetamide (B1682645) sodium in pharmaceutical formulations. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs.
Introduction
Sulfacetamide sodium is a sulfonamide antibiotic commonly used in ophthalmic preparations to treat eye infections.[1] Accurate and precise quantification of this compound in these formulations is crucial for ensuring product quality and therapeutic efficacy. Various analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prevalent. This guide will compare these methods based on their reported performance characteristics.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) Method
A common HPLC method for the simultaneous determination of this compound and its potential impurities involves a reversed-phase column.[2]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 273 nm.[2]
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 10 - 300 µg/mL).[2]
-
Sample Solution: For ophthalmic solutions, accurately dilute the formulation with the mobile phase to fall within the calibration range.[2]
UV-Visible Spectrophotometric Method
A stability-indicating UV spectrophotometric method has been validated for the assay of this compound.[1]
Instrumentation:
-
A UV-Visible Spectrophotometer.
Methodology:
-
Solvent: Acetate (B1210297) buffer (pH 4.0).[1]
-
Analytical Wavelength: 271 nm.[1]
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the acetate buffer.
-
Working Standard Solutions: Create a series of dilutions from the stock solution to establish a calibration curve over a specific concentration range (e.g., 1.0–5.0 × 10⁻⁵ M).[1]
-
Sample Solution: Dilute the pharmaceutical preparation with the acetate buffer to achieve a concentration within the linear range of the method.[1]
Performance Data Comparison
The following table summarizes the key performance parameters of the HPLC and UV-Visible Spectrophotometric methods for the analysis of this compound.
| Parameter | HPLC Method[2] | UV-Visible Spectrophotometric Method[1] |
| Linearity Range | 10 - 300 µg/mL | 1.0–5.0 × 10⁻⁵ M (equivalent to 2.54 - 12.71 µg/mL) |
| Accuracy (% Recovery) | Not explicitly stated in the provided abstract, but implied to be good. | 100.03 ± 0.589% |
| Precision (RSD) | Not explicitly stated in the provided abstract, but implied to be good. | 0.587% |
| Limit of Detection (LOD) | Lower than LOQ | 1.67 × 10⁻⁶ M |
| Limit of Quantification (LOQ) | Not explicitly stated | 5.07 × 10⁻⁶ M |
| Specificity | Capable of separating this compound from its impurities.[2] | Can be affected by degradation products like sulfanilamide, but a two-component assay is possible.[1] |
Methodology Workflows
The following diagrams illustrate the general workflows for the inter-laboratory validation process and a comparison of the analytical procedures.
Caption: A generalized workflow for an inter-laboratory validation study.
Caption: A comparative workflow of HPLC and UV-Vis spectrophotometric methods.
Conclusion
Both HPLC and UV-Visible Spectrophotometry are suitable methods for the quantification of this compound in pharmaceutical preparations. The choice of method will depend on the specific requirements of the analysis.
-
The HPLC method offers greater specificity and is the preferred choice when the simultaneous determination of this compound and its impurities or degradation products is required.[2]
-
The UV-Visible Spectrophotometric method is simpler, more rapid, and more economical, making it suitable for routine quality control where the presence of interfering substances is not a major concern.[1] A two-component spectrophotometric assay can also be employed to simultaneously determine sulfacetamide and its primary degradation product, sulfanilamide.[1]
It is recommended that laboratories validate their chosen method according to ICH guidelines to ensure reliable and accurate results.
References
Safety Operating Guide
Safeguarding Our Laboratories and Environment: A Guide to the Proper Disposal of Sulfacetamide Sodium
FOR IMMEDIATE RELEASE
In our commitment to fostering a culture of safety and environmental responsibility, this document provides essential, step-by-step guidance for the proper disposal of Sulfacetamide (B1682645) Sodium. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to ensure regulatory compliance and mitigate potential environmental and health risks. Sulfacetamide Sodium is recognized as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects, mandating stringent disposal protocols.[1]
Core Principles of this compound Waste Management
The foundational principle for managing this compound waste is the prevention of its release into the environment. Under no circumstances should this chemical be disposed of with household garbage or discharged into the sewer system.[2][3] The United States Environmental Protection Agency (EPA) "Pharma Rule" explicitly prohibits the sewering of hazardous pharmaceutical waste. All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[4]
**Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterization: All waste containing this compound must be classified as hazardous waste.
-
Segregation: Keep this compound waste separate from non-hazardous waste to avoid cross-contamination and ensure proper disposal pathways.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
3. Containment:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: Containers that have held this compound may still contain hazardous residues and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. If not thoroughly decontaminated, the empty container itself must be disposed of as hazardous waste.
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Storage times are regulated and should be kept to a minimum.
5. Disposal:
-
The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][5][6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all regulations.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Quantitative Data and Regulatory Information
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste | While not specifically listed with a unique code, it may be classified as a D002 (corrosive) or D003 (reactive) waste depending on its formulation, or as a characteristic hazardous waste due to its toxicity. A definitive determination must be made by the waste generator. | [6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Specific LC50 data is not consistently available in public records. | [1] |
| Sewering Prohibition | Explicitly prohibited by the EPA "Pharma Rule" for hazardous pharmaceutical waste. | |
| Disposal Method | Disposal must be carried out by an approved waste disposal plant. | [1][5][6][7] |
Experimental Protocols for Degradation
Recent research has explored advanced oxidation processes for the degradation of this compound in laboratory settings. These methods are not standard disposal procedures but offer insight into potential future treatment technologies.
-
Sono-Fenton Process: Studies have shown that the use of ultrasound in combination with a Fenton-like reagent (iron nanoparticles and hydrogen peroxide) can effectively degrade this compound in aqueous solutions.
-
UV/Electrochemical Oxidation: This method utilizes ultraviolet light and electrochemical processes to break down the sulfacetamide molecule.
These experimental protocols are complex and require specialized equipment and expertise. They are not intended for routine laboratory disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of Sonofenton Degradation in Removal of Sulfacetamide from Aqueous Solutions Using Nanoscale Zerovalent Iron Particles - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Heterogeneous oxidation of sulfacetamide in aquatic environment using ultrasonic and nano-Fenton: kinetics intermediates and bioassay test | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sulfacetamide Sodium
Essential Safety and Handling Guide for Sulfacetamide Sodium
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some findings suggest it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
| Hazard Classification | GHS Category | Description | Citations |
| Skin Irritation | Category 2 | Causes skin irritation. | [1] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [3] |
| Acute & Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. | [3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Below is a summary of the recommended PPE when handling this compound.
| Body Part | Protective Equipment | Specifications and Standards | Citations |
| Eyes/Face | Safety glasses or goggles | Must be tested and approved under standards such as NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles with side-shields are recommended. | [3][4] |
| Skin | Gloves and Protective Clothing | Handle with impervious gloves (e.g., Nitrile). Wear impervious and, where applicable, fire/flame resistant clothing. | [3][4][5] |
| Respiratory | Respirator / Ventilation | Use only in a well-ventilated area. If irritation occurs or exposure limits are exceeded, a full-face respirator or a self-contained breathing apparatus should be used. Avoid breathing dust. | [3][4][6] |
Operational Plan: Handling and Storage Protocols
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][6]
-
Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[6]
-
Prevent Dust: Avoid the formation and accumulation of dust and aerosols.[3][4] Empty containers may contain residual dust that could be an explosion hazard.[6]
-
Hygiene: Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[3] Contaminated clothing should be removed and washed before reuse.
-
Tools: Use non-sparking tools to prevent ignition sources.[4]
Storage Conditions:
-
Keep containers in a cool, dry, and well-ventilated place.[1][7]
-
Protect from light and store away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps for safely managing a this compound spill.
Caption: Workflow for handling a this compound spill.
First-Aid Measures
Immediate first aid is critical in case of exposure.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell or is not breathing, seek immediate medical attention and provide artificial respiration if necessary.[2]
-
Ingestion: Rinse the mouth with water.[3][8] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4][8] Call a poison center or doctor for treatment advice.[3]
Disposal Plan
All waste, including the substance itself and any contaminated packaging or cleanup materials, must be handled according to regulations.
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Dispose of the contents at an approved waste disposal plant.[3]
-
Contaminated Packaging: Dispose of as unused product in accordance with official regulations.[8][9]
-
Environmental Precautions: Do not allow the product or wash water from cleaning equipment to enter drains, as it is toxic to aquatic life.[3][4][6] All disposal practices must comply with local, state, and federal regulations.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 4. echemi.com [echemi.com]
- 5. storage.mtender.gov.md [storage.mtender.gov.md]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. media.allergan.com [media.allergan.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
